molecular formula C12H16O5 B1330165 3-(2,3,4-Trimethoxyphenyl)propanoic acid CAS No. 33130-04-0

3-(2,3,4-Trimethoxyphenyl)propanoic acid

Cat. No.: B1330165
CAS No.: 33130-04-0
M. Wt: 240.25 g/mol
InChI Key: QOPNYPCVRBRZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2, 3, 4-Trimethoxyphenyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 3, 4-Trimethoxyphenyl)propanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4,6H,5,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPNYPCVRBRZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186787
Record name 3-(2,3,4-Trimethoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33130-04-0
Record name 2,3,4-Trimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33130-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,4-Trimethoxyphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3,4-Trimethoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3,4-trimethoxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(2,3,4-Trimethoxyphenyl)propanoic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Introduction

This compound, also known by its IUPAC name, is a substituted phenylpropanoic acid. This document provides a comprehensive overview of its fundamental chemical and physical properties, compiled for researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, descriptions of relevant experimental methodologies, and logical diagrams to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

The basic properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

Physicochemical Data

Quantitative data for this compound (CAS No: 33130-04-0) is presented in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 33130-04-0[1][2]
Molecular Formula C₁₂H₁₆O₅[1]
Molecular Weight 240.25 g/mol [1]
Melting Point 70-73 °C[2]
Appearance Solid (form not specified)[2]
Storage Sealed in dry, Room Temperature[2]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following spectral information is available for this compound.[1]

Spectrum TypeAvailability
1D NMR Data available via NMRShiftDB
Mass Spectrometry (GC-MS) Data available via NIST Mass Spectrometry Data Center
Infrared (IR) Spectra Data available from Bio-Rad Laboratories, Inc.
Raman Spectra Data available from Bio-Rad Laboratories, Inc.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general and common synthetic route for phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative.

General Synthesis Methodology

A plausible synthesis route for this compound is the catalytic hydrogenation of 2,3,4-Trimethoxycinnamic acid. This method is widely used for the reduction of the carbon-carbon double bond in the propanoic acid side chain.

Reaction: (E)-3-(2,3,4-trimethoxyphenyl)propenoic acid + H₂ → this compound

Procedure Outline:

  • Dissolution: The starting material, 2,3,4-Trimethoxycinnamic acid, is dissolved in a suitable solvent, such as ethanol.

  • Catalyst Addition: A hydrogenation catalyst, typically palladium on charcoal (Pd/C), is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (at a specified pressure) and stirred until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by techniques like TLC or LC-MS.

  • Work-up: The catalyst is removed by filtration (e.g., through Celite).

  • Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to achieve high purity.

The diagram below illustrates a generalized workflow for this synthetic approach.

G start Start: 2,3,4-Trimethoxycinnamic Acid dissolution 1. Dissolution in Ethanol start->dissolution catalyst 2. Add Pd/C Catalyst dissolution->catalyst hydrogenation 3. Hydrogenation (H2 atmosphere) catalyst->hydrogenation filtration 4. Filtration to Remove Catalyst hydrogenation->filtration evaporation 5. Solvent Evaporation filtration->evaporation purification 6. Recrystallization evaporation->purification product End Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathway interactions of the 3-(2,3,4-trimethoxyphenyl) isomer of propanoic acid. Research on related isomers, such as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, has shown it to be a constituent of plants like Piper longum and Piper retrofractum. However, biological data should not be extrapolated between isomers without experimental validation.

Further research is required to elucidate the specific pharmacological profile, mechanism of action, and potential therapeutic applications of this compound.

The logical relationship between the compound's structural features and its chemical properties is visualized in the diagram below.

G cluster_structure Structural Features cluster_properties Resulting Properties compound This compound phenyl_ring Trimethoxy Phenyl Ring compound->phenyl_ring propanoic_acid Propanoic Acid Side Chain compound->propanoic_acid lipophilicity Lipophilicity phenyl_ring->lipophilicity carboxyl_group Carboxylic Acid Group (-COOH) propanoic_acid->carboxyl_group acidity Acidity (pKa) carboxyl_group->acidity h_bonding Hydrogen Bond Donor/Acceptor carboxyl_group->h_bonding

Caption: Logical relationships between structure and properties of the title compound.

Conclusion

References

An In-depth Technical Guide on 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33130-04-0

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. Due to the limited publicly available experimental data for this specific isomer, this document focuses on its identification, computed properties, and a proposed synthetic pathway. Information regarding its biological activity and detailed experimental protocols are currently scarce in published literature.

Chemical and Physical Properties

This compound is a substituted phenylpropanoic acid. Its chemical structure consists of a propanoic acid moiety attached to a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions.

Table 1: Chemical Identifiers and Computed Properties [1]

PropertyValue
CAS Number 33130-04-0
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
IUPAC Name This compound
Canonical SMILES COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC
InChI Key QOPNYPCVRBRZOP-UHFFFAOYSA-N
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6

Note: The properties listed above are computationally derived and may differ from experimental values. There is a notable lack of experimentally determined physical properties such as melting point, boiling point, and solubility in publicly accessible literature.

Experimental Data

Spectroscopic Data
Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or associated signaling pathways for this compound. Research on related isomers, such as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, has been conducted, but these findings cannot be directly attributed to the 2,3,4-trimethoxy isomer.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the current literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies. A common approach would involve the catalytic hydrogenation of the corresponding cinnamic acid derivative.

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound would likely start from 2,3,4-Trimethoxybenzaldehyde. This would undergo a condensation reaction, for example, a Knoevenagel or Wittig-type reaction, to introduce the propanoic acid side chain, followed by reduction of the resulting double bond. A likely pathway is the Perkin reaction with acetic anhydride and sodium acetate to form 2,3,4-trimethoxycinnamic acid, followed by catalytic hydrogenation.

Synthesis_Workflow Start 2,3,4-Trimethoxybenzaldehyde Intermediate 3-(2,3,4-Trimethoxyphenyl)acrylic acid (2,3,4-Trimethoxycinnamic acid) Start->Intermediate Perkin Reaction (Acetic Anhydride, Sodium Acetate) Product This compound Intermediate->Product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound (CAS 33130-04-0) is a chemical compound for which there is a significant lack of publicly available experimental data. While its chemical identity is established, further research is required to determine its physical properties, develop detailed synthesis protocols, and investigate its potential biological activities. The information provided in this guide is based on the limited data currently accessible and should be used with an understanding of these limitations. Researchers interested in this compound are encouraged to perform experimental validation of its properties.

References

An In-Depth Technical Guide to 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a substituted phenylpropanoic acid. Due to the limited publicly available data on this specific isomer, this document also includes comparative information on the more extensively studied isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, to provide a broader context for researchers. The guide covers the chemical and physical properties, potential synthetic approaches, and known biological activities of these compounds, presenting quantitative data in structured tables and outlining experimental methodologies where available.

Introduction

This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are characterized by a benzene ring linked to a propanoic acid moiety. While various isomers of trimethoxyphenylpropanoic acid exist, this guide focuses on the 2,3,4-substituted variant. Isomeric positioning of the methoxy groups on the phenyl ring can significantly influence the compound's chemical properties and biological activities. This document aims to consolidate the available technical information for researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. For comparative purposes, the properties of the 3,4,5-isomer are also included.

PropertyThis compound3-(3,4,5-Trimethoxyphenyl)propanoic acid
Molecular Formula C₁₂H₁₆O₅C₁₂H₁₆O₅
Molecular Weight 240.26 g/mol 240.25 g/mol
CAS Number 33130-04-025173-72-2
Appearance Not specifiedWhite to almost white crystalline powder
Melting Point Not specified100-104 °C
Boiling Point Not specified373 °C
Solubility Not specifiedSoluble in methanol
InChI Key Not availableZCYXGVJUZBKJAI-UHFFFAOYSA-N
SMILES Not availableCOc1cc(CCC(=O)O)cc(OC)c1OC

Synthesis and Experimental Protocols

3.1. General Synthesis Approach (Hypothetical for 2,3,4-isomer)

A plausible synthetic route for this compound would involve the catalytic hydrogenation of 3-(2,3,4-Trimethoxyphenyl)acrylic acid. This precursor could potentially be synthesized via a condensation reaction between 2,3,4-trimethoxybenzaldehyde and malonic acid or a related species.

3.2. Experimental Protocol for the Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

A documented method for the synthesis of the 3,4,5-isomer involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid.

Materials:

  • (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid)

  • Palladium chloride (PdCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Formic acid

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • 5% Hydrochloric acid (HCl)

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend 3,4,5-trimethoxycinnamic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% sodium hydroxide solution.

  • Add 8-12 mL of formic acid batchwise to the suspension.

  • Subject the reaction mixture to microwave radiation for 3-5 minutes, monitoring for the complete disappearance of the starting material.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Acidify the mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.

  • Remove the solvent by evaporation.

  • Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.

Biological Activity and Potential Applications

4.1. This compound

Specific data on the biological activity and potential applications of this compound are scarce. One report lists the compound in a study on the toxicity of various chemicals to birds, but detailed results are not provided[1]. Its structural similarity to other biologically active trimethoxyphenyl compounds suggests it could be a candidate for screening in various pharmacological assays.

4.2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its Derivatives

The 3,4,5-isomer is a naturally occurring compound found in herbs and spices such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper)[2]. Derivatives of 3,4,5-trimethoxycinnamic acid, a closely related precursor, have been investigated for a range of biological activities, including:

  • Anticancer Activity: A study on novel trimethoxyphenyl-based analogues, derived from a trimethoxybenzylidene oxazolone scaffold, demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells. Some of these compounds were also found to inhibit β-tubulin polymerization, a mechanism relevant to cancer chemotherapy[3][4][5].

  • Antimicrobial and Anti-inflammatory Activities: Esters and amides derived from 2,4,5-trimethoxycinnamic acid have shown antitumor, antiviral, antimicrobial, and anti-inflammatory properties[6].

These findings suggest that trimethoxyphenylpropanoic acids and their derivatives are promising scaffolds for the development of new therapeutic agents.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of a 3-(trimethoxyphenyl)propanoic acid, exemplified by the synthesis of the 3,4,5-isomer.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 3,4,5-Trimethoxycinnamic Acid reaction Reduction of Alkene start1->reaction start2 Reducing Agent (e.g., H₂/Pd or Formic Acid/PdCl₂) start2->reaction workup Acidification & Extraction reaction->workup Reaction Mixture purification Recrystallization workup->purification Crude Product product 3-(3,4,5-Trimethoxyphenyl)propanoic Acid purification->product Pure Product

References

An In-depth Technical Guide to the Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a valuable compound for researchers, scientists, and drug development professionals. This document details the core synthetic route, including experimental protocols, quantitative data, and visualizations of the chemical transformations.

Introduction

This compound is a substituted phenylpropanoic acid with potential applications in medicinal chemistry and organic synthesis. Its structural features, particularly the trimethoxyphenyl moiety, make it an interesting building block for the development of novel therapeutic agents. This guide outlines a common and effective multi-step synthesis of this target molecule, commencing from commercially available starting materials. The primary synthetic strategy involves the preparation of a key intermediate, 2,3,4-Trimethoxybenzaldehyde, followed by a condensation reaction to form a cinnamic acid derivative, and subsequent reduction to yield the final product.

Primary Synthesis Pathway

The most prevalent and well-documented synthetic route to this compound is a three-step process. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

Synthesis_Pathway Start Starting Materials (e.g., 2,3,4-Trihydroxybenzaldehyde or 1,2,3-Trimethoxybenzene) Step1 Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde Start->Step1 Step2 Step 2: Knoevenagel or Perkin Condensation Step1->Step2 Step3 Step 3: Reduction of Cinnamic Acid Derivative Step2->Step3 Product This compound Step3->Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

Two primary methods for the synthesis of 2,3,4-Trimethoxybenzaldehyde are presented below: methylation of 2,3,4-trihydroxybenzaldehyde and formylation of 1,2,3-trimethoxybenzene.

Method A: Methylation of 2,3,4-Trihydroxybenzaldehyde

This method involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde using a methylating agent in the presence of a base.

Step1_Methylation 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde->2,3,4-Trimethoxybenzaldehyde Dimethyl sulfate, NaOH, Phase Transfer Catalyst 50-70°C

Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via methylation.

Experimental Protocol:

  • In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.

  • Under stirring, add the following reagents in three portions: 600 mL of 35% (w/w) sodium hydroxide solution, 600 g of dimethyl sulfate, and a total of 12 g of a phase transfer catalyst (e.g., a mixture of trioctylmethylammonium chloride and tetrabutylammonium bromide).

  • Maintain the reaction temperature between 50-70°C and continue stirring to carry out the methylation reaction.

  • After the reaction is complete, allow the mixture to stand and separate the layers.

  • Collect the upper oily layer, wash it with water, and then purify by vacuum distillation.

  • Cool the distilled product to induce crystallization, yielding white crystals of 2,3,4-Trimethoxybenzaldehyde.

Method B: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

This method introduces a formyl group onto the 1,2,3-trimethoxybenzene ring.

Step1_Formylation 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 1,2,3-Trimethoxybenzene->2,3,4-Trimethoxybenzaldehyde DMF, POCl3 80-85°C

Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack reaction.

Experimental Protocol:

  • To a reaction vessel, add 1,2,3-trimethoxybenzene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to 80-85°C.

  • After the reaction is complete, cool the mixture and treat it with water.

  • The product can be isolated by either extraction with an organic solvent followed by washing and evaporation, or by direct crystallization from the aqueous mixture.[1]

  • For extraction, use a solvent such as toluene. Wash the organic extract successively with aqueous sodium hydroxide and sodium chloride solutions. Distill off the solvent and crystallize the residue from an aliphatic solvent like hexane.[1]

Quantitative Data for 2,3,4-Trimethoxybenzaldehyde

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [3]
Appearance White crystalline powder
Melting Point 38-40 °C[3]
Boiling Point 168-170 °C at 12 mmHg[3]
Yield (Method A) High
Yield (Method B) ~75%[1]
Purity (HPLC) >99%[4]

Spectroscopic Data for 2,3,4-Trimethoxybenzaldehyde

TechniqueKey Peaks/ShiftsReference
¹H NMR Signals corresponding to aldehyde proton, aromatic protons, and methoxy groups.[5][6][7]
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and methoxy carbons.[6]
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde) and C-O (ether) stretching.[6]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight.[6]
Step 2: Synthesis of trans-2,3,4-Trimethoxycinnamic Acid

The intermediate 2,3,4-Trimethoxybenzaldehyde is converted to the corresponding cinnamic acid derivative via a condensation reaction. The Knoevenagel-Doebner reaction is a common choice.

Step2_Condensation 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde trans-2,3,4-Trimethoxycinnamic acid trans-2,3,4-Trimethoxycinnamic acid 2,3,4-Trimethoxybenzaldehyde->trans-2,3,4-Trimethoxycinnamic acid Malonic acid, DABCO DMF, 100-110°C

Caption: Knoevenagel-Doebner condensation to form the cinnamic acid derivative.

Experimental Protocol (Knoevenagel-Doebner Reaction):

  • To a solution of 2,3,4-Trimethoxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF), add malonic acid (2.0 equivalents) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents).

  • Stir the reaction mixture at 100-110°C for 60-90 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Recrystallize the crude product from a chloroform/hexane solvent system to obtain pure trans-2,3,4-Trimethoxycinnamic acid.

Quantitative Data for trans-2,3,4-Trimethoxycinnamic Acid

PropertyValueReference
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Appearance White to off-white solid[8]
Melting Point 170.0-175.0 °C[8]
Yield Up to 92%

Spectroscopic Data for trans-2,3,4-Trimethoxycinnamic Acid

TechniqueKey Peaks/ShiftsReference
¹H NMR Signals for vinylic protons, aromatic protons, and methoxy groups.[9]
¹³C NMR Signals for carboxylic carbon, vinylic carbons, aromatic carbons, and methoxy carbons.
IR (cm⁻¹) Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and C-O (ether) stretching.[10]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight.[10]
Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired propanoic acid. Catalytic hydrogenation is a highly effective method for this transformation.

Step3_Reduction trans-2,3,4-Trimethoxycinnamic acid trans-2,3,4-Trimethoxycinnamic acid This compound This compound trans-2,3,4-Trimethoxycinnamic acid->this compound H₂, Pd/C Solvent (e.g., Ethanol)

Caption: Catalytic hydrogenation to the final product.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve trans-2,3,4-Trimethoxycinnamic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

  • Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system to yield pure this compound.

Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅[7]
Molecular Weight 240.25 g/mol [7]
Appearance White to almost white crystalline powder
Melting Point Not specified for the 2,3,4-isomer, but the 3,4,5-isomer melts at 100-104 °C.[1]

Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference
¹H NMR Signals for aliphatic protons (CH₂CH₂), aromatic protons, and methoxy groups.[7]
¹³C NMR Signals for carboxylic carbon, aliphatic carbons, aromatic carbons, and methoxy carbons.
IR (cm⁻¹) Characteristic peaks for C=O (carboxylic acid) and C-O (ether) stretching.[7]
Mass Spec (m/z) Molecular ion peak at 240.[7]

Alternative Synthetic Approaches

While the primary pathway described is robust, alternative methods for certain steps can be considered depending on the available reagents and equipment.

  • Perkin Reaction: For the synthesis of the cinnamic acid derivative, the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its sodium or potassium salt, can be employed as an alternative to the Knoevenagel-Doebner reaction.[11][12]

  • Clemmensen Reduction: As an alternative to catalytic hydrogenation for the final reduction step, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be used to reduce the carbonyl group of a ketone precursor if the synthesis is routed through a propiophenone intermediate. However, this method uses harsh acidic conditions.

  • Heck Coupling: A more advanced approach could involve a Heck coupling reaction between a halo-trimethoxybenzene derivative and an acrylic acid ester, followed by hydrolysis and reduction. This method offers a different route to construct the carbon skeleton.

Conclusion

This technical guide has detailed a reliable and high-yielding synthetic pathway for the preparation of this compound. By following the outlined experimental protocols, researchers can effectively synthesize this compound for further investigation in various scientific disciplines. The provided quantitative and spectroscopic data will aid in the characterization and quality control of the synthesized material. The alternative synthetic strategies mentioned offer flexibility and can be adapted based on specific laboratory constraints and objectives.

References

Unveiling the Natural Landscape of Phenylpropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isomeric Specificity: Initial research into the natural occurrence of 3-(2,3,4-Trimethoxyphenyl)propanoic acid has revealed a significant lack of evidence for its presence in natural sources. Extensive database searches and literature reviews did not yield any reports of this specific isomer being isolated from plants, fungi, or animals.

However, a closely related structural isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , is a known naturally occurring compound. This technical guide will therefore focus on the natural occurrence, analysis, and biosynthesis of this 3,4,5-substituted isomer, providing valuable context for researchers, scientists, and drug development professionals interested in this class of compounds.

The Natural Occurrence of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

3-(3,4,5-Trimethoxyphenyl)propanoic acid has been identified as a constituent in a limited number of plant species, primarily within the Piper genus.[1][2][3][4] The most well-documented sources are:

  • Piper longum (Long Pepper): This flowering vine, native to southern India and Southeast Asia, is cultivated for its fruit, which is a common spice in traditional medicine and cuisine.[1][3]

  • Piper retrofractum (Javanese Long Pepper): Also known as Balinese long pepper, this plant is another member of the pepper family and is used similarly to Piper longum.[1][3]

While the presence of 3-(3,4,5-Trimethoxyphenyl)propanoic acid in these species is established, a comprehensive search of the scientific literature did not yield specific quantitative data regarding its concentration in different parts of these plants. Therefore, a detailed data table on its abundance cannot be provided at this time.

Experimental Protocols: A General Framework for Analysis

Due to the absence of specific published protocols for the isolation and quantification of 3-(3,4,5-Trimethoxyphenyl)propanoic acid from its natural sources, a generalized experimental workflow for the analysis of phenolic and phenylpropanoic acids from plant material is presented below. This framework is based on common analytical techniques used for this class of compounds.

Sample Preparation and Extraction
  • Objective: To extract the compound of interest from the plant matrix while minimizing degradation.

  • Methodology:

    • Drying and Grinding: Plant material (e.g., fruits of Piper longum) should be dried to a constant weight, typically at a controlled temperature (e.g., 40-50°C), to prevent enzymatic degradation. The dried material is then finely ground to increase the surface area for extraction.

    • Solvent Extraction: A suitable solvent system is used to extract the phenolic compounds. A common approach is to use a hydroalcoholic solution, such as 70-80% methanol or ethanol in water, which can efficiently extract a broad range of polar and moderately nonpolar compounds. The extraction can be performed using techniques like maceration, soxhlet extraction, or more advanced methods like ultrasonic or microwave-assisted extraction to improve efficiency.

    • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Purification and Isolation
  • Objective: To separate the target compound from the complex mixture of the crude extract.

  • Methodology:

    • Liquid-Liquid Partitioning: The crude extract can be redissolved in water and partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their polarity. Phenylpropanoic acids are expected to be found in the more polar fractions.

    • Column Chromatography: The fractions containing the compound of interest are subjected to column chromatography. A variety of stationary phases can be used, with silica gel being common for initial purification, followed by reverse-phase chromatography (e.g., C18) for finer separation. The mobile phase is a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Identification and Quantification
  • Objective: To unambiguously identify and quantify the isolated compound.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, is the standard method for the separation and quantification of phenolic compounds. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides highly sensitive and specific detection. The mass-to-charge ratio of the parent ion and its fragmentation pattern can be used to confirm the identity of the compound. For quantitative analysis, a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode offers excellent selectivity and sensitivity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential.

The following diagram illustrates a general workflow for the extraction and analysis of phenylpropanoic acids from plant material.

G General Experimental Workflow for Phenylpropanoic Acid Analysis plant_material Plant Material (e.g., Piper longum fruit) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., 80% Methanol) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography partitioning->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions hplc HPLC Analysis purified_fractions->hplc nmr NMR for Structure Elucidation purified_fractions->nmr lcms LC-MS/MS Identification and Quantification hplc->lcms data_analysis Data Analysis and Reporting lcms->data_analysis nmr->data_analysis

Caption: A generalized workflow for the extraction, purification, and analysis of phenylpropanoic acids from plant sources.

Biosynthesis of Phenylpropanoic Acids

3-(3,4,5-Trimethoxyphenyl)propanoic acid, like other phenylpropanoids, is biosynthesized in plants via the shikimate and phenylpropanoid pathways. This intricate metabolic network starts with simple carbohydrate precursors and leads to a vast array of aromatic compounds.

The shikimate pathway converts phosphoenolpyruvate and erythrose-4-phosphate into the aromatic amino acid L-phenylalanine . This amino acid then enters the phenylpropanoid pathway . The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid .

From cinnamic acid, a series of hydroxylation and methylation reactions, catalyzed by various enzymes such as hydroxylases and O-methyltransferases, lead to the formation of a diverse range of substituted cinnamic acids and their derivatives. The propanoic acid side chain is typically formed through the reduction of the double bond of the corresponding cinnamic acid derivative.

The following diagram provides a simplified overview of the initial steps of the phenylpropanoid pathway leading to various cinnamic acid derivatives.

G Simplified Phenylpropanoid Biosynthesis Pathway shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid other_derivatives Other Phenylpropanoid Derivatives p_coumaric_acid->other_derivatives ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid caffeic_acid->other_derivatives sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid ferulic_acid->other_derivatives sinapic_acid->other_derivatives

Caption: An overview of the enzymatic steps in the phenylpropanoid pathway leading to various cinnamic acid derivatives.

References

In-depth Technical Review of 3-(Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Literature Survey: An extensive review of scientific literature reveals a notable scarcity of specific data on 3-(2,3,4-Trimethoxyphenyl)propanoic acid. In contrast, its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , is a well-documented compound with a significant body of research. This technical guide will, therefore, focus on the latter as a representative member of this class of compounds, providing a detailed overview of its synthesis, chemical properties, and biological activities.

Chemical and Physical Properties

3-(3,4,5-Trimethoxyphenyl)propanoic acid, also known as 3,4,5-Trimethoxyhydrocinnamic acid, is a white to off-white crystalline powder. It is a monocarboxylic acid naturally found in various herbs and spices, including long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[1][2]

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅[3]
Molecular Weight 240.25 g/mol
CAS Number 25173-72-2[4]
Melting Point 100-104 °C[1]
Boiling Point 373 °C[1]
Density 1.169 g/cm³[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ ppm) Multiplicity Integration Assignment
6.70s2HH-2 and H-6 (aromatic)
3.84s9H3-OCH₃, 4-OCH₃, and 5-OCH₃
2.92t2HAr-CH₂-CH₂-COOH
2.70t2H-CH₂-CH₂-COOH
¹³C NMR (CDCl₃) Chemical Shift (δ ppm) Assignment
178.1COOH
153.1C-3 and C-5 (aromatic)
135.87C-4 and C-1 (aromatic)
105.3C-2 and C-6 (aromatic)
60.84-OCH₃
56.13-OCH₃ and 5-OCH₃
35.5Ar-CH₂-
31.0-CH₂-COOH

Data sourced from ChemicalBook.[1]

Mass Spectrometry

The mass spectrum (electron ionization) of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is available through the NIST WebBook.[3][5]

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

A common and efficient method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is through the catalytic hydrogenation of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid).

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave radiation to accelerate the reaction.

Materials:

  • (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol)

  • Palladium(II) chloride (PdCl₂) (55 mg, 0.31 mmol)

  • 10% Sodium hydroxide (NaOH) solution (6-10 mL)

  • Formic acid (8-12 mL)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • 5% Hydrochloric acid (HCl)

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and PdCl₂ in the 10% sodium hydroxide solution.[1]

  • Add formic acid to the suspension in batches.[1]

  • Place the reaction mixture under microwave radiation for 3-5 minutes, or until the starting material has been completely consumed.[1]

  • After the reaction is complete, cool the mixture and pour it into ice water.[1]

  • Acidify the mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[1]

  • Wash the combined organic layers with water and dry with anhydrous Na₂SO₄.[1]

  • Remove the solvent by evaporation.

  • Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1]

This procedure has a reported yield of 84%.[1]

Synthesis_Workflow start Start reagents Suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and PdCl2 in 10% NaOH start->reagents add_formic Add Formic Acid reagents->add_formic microwave Microwave Irradiation (3-5 min) add_formic->microwave workup Work-up: 1. Cool and pour into ice water 2. Acidify with 5% HCl 3. Extract with Dichloromethane microwave->workup purification Purification: 1. Dry with Na2SO4 2. Evaporate solvent 3. Recrystallize from Ethyl Acetate/Hexane workup->purification product 3-(3,4,5-Trimethoxyphenyl)propanoic acid purification->product

Microwave-assisted synthesis workflow for 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

Biological Activities and Potential Applications

Derivatives of 3,4,5-trimethoxycinnamic acid, to which the target compound is closely related, have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6][7]

Anti-inflammatory Activity

A structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8] HDMPPA was found to suppress the production of nitric oxide (NO) and prostaglandin E2 by inhibiting the expression of inducible NO synthase and cyclooxygenase-2.[8] Furthermore, it attenuated the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[8] This anti-inflammatory action is mediated through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[8] Given the structural similarity, it is plausible that 3-(3,4,5-Trimethoxyphenyl)propanoic acid may exhibit similar anti-inflammatory properties.

Anti_inflammatory_Pathway LPS LPS PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB HDMPPA 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) HDMPPA->PI3K_Akt inhibits HDMPPA->MAPK inhibits HDMPPA->NFkB inhibits pro_inflammatory Pro-inflammatory Mediators (NO, PGE2) PI3K_Akt->pro_inflammatory MAPK->pro_inflammatory NFkB->pro_inflammatory cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->cytokines

References

An In-Depth Technical Guide on the Discovery of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Information: Extensive research for "3-(2,3,4-Trimethoxyphenyl)propanoic acid" has yielded limited specific information regarding its discovery, synthesis, and biological activity. The available scientific literature predominantly focuses on its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document will summarize the available information on related compounds and present a detailed overview of the more extensively studied 3,4,5-isomer as a potential point of reference for researchers.

Introduction to Trimethoxyphenyl)propanoic Acids

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. The substitution pattern of methoxy groups on the phenyl ring gives rise to various isomers, each with potentially distinct chemical and biological properties. While the 2,3,4-trimethoxy substituted variant is the subject of this guide, its 3,4,5-trimethoxy counterpart is more widely documented.

Synthesis and Chemical Properties

For comparative purposes, a common synthesis method for the 3,4,5-isomer is presented below.

Experimental Protocol: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

A prevalent method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid).

Materials:

  • (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid

  • Palladium(II) chloride (PdCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Formic acid (HCOOH)

  • Ice water

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a suitable flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and a catalytic amount of PdCl₂ in a 10% NaOH solution.

  • To this suspension, add formic acid portion-wise.

  • The reaction mixture is then subjected to microwave irradiation for a short duration (e.g., 3-5 minutes) to drive the reaction to completion.

  • After cooling, the mixture is poured into ice water and acidified using a 5% HCl solution.

  • The aqueous mixture is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with water and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved through recrystallization from a solvent mixture, such as ethyl acetate and hexane, to afford pure 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

Table 1: Physicochemical Properties of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

PropertyValue
Molecular FormulaC₁₂H₁₆O₅
Molecular Weight240.25 g/mol
AppearanceWhite to almost white crystalline powder
Melting Point100-104 °C

Biological Activity and Potential Applications

Specific biological activities and quantitative data for this compound are not described in the available literature.

In contrast, 3-(3,4,5-Trimethoxyphenyl)propanoic acid has been identified as a constituent of various plants, including those of the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper). The presence of this compound in traditionally used herbs and spices suggests potential bioactive properties, though specific mechanisms of action and quantitative efficacy data are not extensively detailed in the initial search results.

Further research is required to elucidate the pharmacological profile of this compound and to understand how the altered substitution pattern of the methoxy groups influences its biological effects compared to the 3,4,5-isomer.

Logical Workflow for Compound Discovery and Characterization

The general process for discovering and characterizing a novel compound like this compound would follow a structured workflow.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization A Hypothesis / Target Identification B Synthetic Route Design A->B C Chemical Synthesis B->C D Purification & Structural Characterization C->D E In Vitro Screening (e.g., enzyme assays, receptor binding) D->E F Cell-based Assays E->F G Mechanism of Action Studies F->G H In Vivo Animal Models G->H I Quantitative Data Analysis (e.g., IC50, EC50) H->I J Structure-Activity Relationship (SAR) Studies I->J J->B Iterative Redesign K Lead Optimization J->K

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is presented in a structured format to facilitate easy reference and comparison for research and development purposes.

Introduction

This compound is a chemical compound with the molecular formula C12H16O5.[1] Its structure consists of a propanoic acid moiety attached to a trimethoxy-substituted phenyl ring. This compound and its isomers are of interest in various fields of chemical and pharmaceutical research. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in synthesis and drug development processes. This guide summarizes the key spectroscopic data available for this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized by technique.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information for structural elucidation.

Parameter Value Source
Molecular Formula C12H16O5PubChem[1]
Molecular Weight 240.25 g/mol PubChem[1]
Major Fragment Ions (m/z) 240, 181, 166, 134PubChem[1]

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule. The data presented below was obtained from an ATR-IR spectrum.[1]

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Source
O-H (Carboxylic Acid)StretchingBroad, ~3000Predicted
C-H (Aromatic)Stretching~3100-3000Predicted
C-H (Aliphatic)Stretching~2950-2850Predicted
C=O (Carboxylic Acid)Stretching~1710Predicted
C=C (Aromatic)Stretching~1600 and ~1450Predicted
C-O (Ether)Stretching~1250-1000Predicted

Note: Specific peak assignments from experimental data are not fully available. The listed wavenumbers are characteristic ranges for the specified functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-56.8 - 7.2Doublet1H
H-66.6 - 7.0Doublet1H
OCH₃ (C2, C3, C4)3.7 - 4.0Singlet9H
-CH₂- (α to COOH)2.5 - 2.9Triplet2H
-CH₂- (β to COOH)2.8 - 3.2Triplet2H
-COOH10.0 - 12.0Singlet (broad)1H

Note: The above data is based on general chemical shift predictions and requires experimental verification.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)175 - 185
C1120 - 130
C2, C3, C4 (with OCH₃)140 - 160
C5, C6105 - 125
OCH₃55 - 65
-CH₂- (α to COOH)30 - 40
-CH₂- (β to COOH)20 - 30

Note: The above data is based on general chemical shift predictions and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this specific compound are not publicly available. However, the following are generalized protocols for the techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: The solution is transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).

  • Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the absorbance of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

References

In-Depth Technical Guide: Physical Characteristics of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3,4-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structural features, including the trimethoxyphenyl group and the propanoic acid side chain, make it a compound of interest for potential applications in medicinal chemistry and materials science. A thorough understanding of its physical characteristics is fundamental for its synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a typical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, which exhibits different physical properties.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₅PubChem[1]
Molecular Weight 240.25 g/mol PubChem[1]
CAS Number 33130-04-0PubChem[1]
Melting Point 70-73 °CNot explicitly cited
Boiling Point Predicted: ~373-398 °CEstimated based on related compounds
pKa Predicted: ~4.7Estimated based on related compounds
Solubility Data not availableNot explicitly cited
Appearance White to off-white crystalline powderNot explicitly cited

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic TechniqueInstrumentationKey Observations
Infrared (IR) Spectroscopy Bruker Tensor 27 FT-IRCharacteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C bonds are expected.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Not specified¹H and ¹³C NMR spectra would confirm the number and connectivity of protons and carbons, respectively.
Mass Spectrometry (MS) GC-MSThe molecular ion peak [M]⁺ at m/z 240 would be expected, along with fragmentation patterns corresponding to the loss of functional groups.[1]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small amount of the crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2-5 °C/min).

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

  • The melting point is reported as the range T₁ - T₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure for ¹H NMR:

  • A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

  • A small amount of TMS is added as an internal standard (δ 0.00 ppm).

  • The sample is placed in the NMR spectrometer.

  • The ¹H NMR spectrum is acquired.

  • The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to assign them to the different protons in the molecule.

Procedure for ¹³C NMR:

  • A more concentrated solution of the sample is prepared as for ¹H NMR.

  • The ¹³C NMR spectrum is acquired.

  • The chemical shifts of the signals are analyzed to assign them to the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Sample holder (e.g., KBr pellet press, ATR crystal)

Procedure (ATR-IR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Apparatus:

  • Mass spectrometer (e.g., coupled with a Gas Chromatograph, GC-MS)

Procedure (GC-MS):

  • A dilute solution of the sample is prepared in a volatile solvent.

  • The solution is injected into the GC, where the compound is vaporized and separated from the solvent.

  • The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Pathway Diagrams

As no specific signaling pathways for this compound have been identified in the literature, a general experimental workflow for the synthesis and characterization of a substituted phenylpropanoic acid is presented below. This workflow is a logical sequence of steps that a researcher would typically follow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2,3,4-Trimethoxybenzaldehyde) reaction Chemical Reaction (e.g., Wittig, Perkin, etc.) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Isolated Product: This compound purification->product mp Melting Point Determination product->mp nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) ms->purity

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available physical characteristics of this compound. While some key experimental data, such as boiling point, specific solubility, and pKa, are not yet reported, the provided information on its melting point and spectral characteristics offers a solid foundation for researchers. The outlined experimental protocols describe standard methods for obtaining these crucial physical parameters. The generalized workflow diagram provides a logical framework for the synthesis and comprehensive characterization of this and related substituted phenylpropanoic acids. Further research is warranted to fully elucidate the physical and potential biological properties of this compound.

References

Navigating the Research Frontier: A Technical Guide to the Potential Biological Activity of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid. However, there is a notable scarcity of published research on the specific biological functions of its isomer, 3-(2,3,4-Trimethoxyphenyl)propanoic acid . This guide addresses this knowledge gap by providing a comprehensive overview of the known activities of the closely related 3,4,5-isomer as a foundational reference. This information is intended to serve as a starting point for researchers interested in exploring the potential therapeutic applications of this compound. All experimental data, protocols, and pathways described herein pertain to the 3,4,5-isomer unless explicitly stated otherwise.

Introduction: The Untapped Potential of a Phenylpropanoic Acid Isomer

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. Within this class, the substitution pattern of methoxy groups on the phenyl ring plays a critical role in determining the molecule's biological activity. While 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a natural product found in various herbs and spices, has been the subject of numerous studies, its 2,3,4-trimethoxy isomer remains largely unexplored.[1][2] This guide aims to illuminate the potential avenues of research for this compound by drawing parallels with its well-documented counterpart.

Isomeric Distinction: A Structural Comparison

The seemingly subtle shift in the positioning of a single methoxy group can significantly alter the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets. The diagram below illustrates the structural difference between the two isomers.

isomers cluster_234 This compound cluster_345 3-(3,4,5-Trimethoxyphenyl)propanoic acid 234_structure 345_structure

Figure 1. Chemical structures of the two isomers.

Explored Biological Activities of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid: A Proxy for Potential Investigation

The following sections summarize the documented biological activities of the 3,4,5-isomer, which may suggest promising research directions for the 2,3,4-isomer.

Anti-Leishmanial Activity

Research has demonstrated that 3-(3,4,5-Trimethoxyphenyl)propanoic acid isolated from the fruits of the Amazonian Piper tuberculatum Jacq. exhibits leishmanicidal properties. In vitro studies against Leishmania amazonensis promastigotes have shown a dose-dependent inhibitory effect on parasite replication.[1][3]

Antitumor and Cytotoxic Potential

While direct studies on the propanoic acid are limited in this context, derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been investigated for their antitumor properties.[4] Furthermore, a phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has demonstrated potent in vitro cytotoxicity against various tumor cell lines and in vivo antitumor activity.[5] These findings suggest that the 3,4,5-trimethoxyphenyl moiety can be a valuable pharmacophore in the design of anticancer agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its derivatives.

Compound/DerivativeBiological ActivityAssay SystemQuantitative DataReference(s)
3-(3,4,5-Trimethoxyphenyl)propanoic acidAnti-LeishmanialLeishmania amazonensis promastigotesIC50: 145 µg/mL[3]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneAntitumorSarcoma 180 cells (in vivo)Tumor inhibition: 30.9% (20 mg/kg), 48.2% (40 mg/kg)[5]
Amide derivative of 3,4,5-trimethoxycinnamic acid (Amide S26)MDR ModulatorLCC6MDR cellsEC50: 210.5 nM (sensitized cells to Taxol)[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for 3-(3,4,5-Trimethoxyphenyl)propanoic acid. These protocols can be adapted for the investigation of the 2,3,4-isomer.

In Vitro Anti-Leishmanial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania amazonensis promastigotes.

Methodology:

  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 25°C.

  • Compound Preparation: The test compound, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations.

  • Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compound at various concentrations is added to the wells. A negative control (vehicle) and a positive control (a known anti-leishmanial drug) are included.

  • Incubation: The plates are incubated at 25°C for a specified period (e.g., 24, 48, 72, and 96 hours).

  • Viability Assessment: Parasite viability is determined using a suitable method, such as direct counting with a hemocytometer or a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.[3]

In Vivo Antitumor Assay

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a murine tumor model.

Methodology:

  • Animal Model: Swiss mice are inoculated subcutaneously with Sarcoma 180 tumor cells.

  • Treatment: Once the tumors are palpable, the mice are randomly divided into treatment and control groups. The test compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, is administered intraperitoneally at different doses for a specified number of consecutive days. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor inhibition rate is calculated as: [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100%.[5]

Proposed Research Workflow for this compound

Given the lack of data on the 2,3,4-isomer, a systematic investigation is warranted. The following workflow is proposed as a starting point for researchers.

workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis of This compound purification Purification and Structural Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) purification->cytotoxicity antimicrobial Antimicrobial Screening (Bacteria, Fungi) cytotoxicity->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) antimicrobial->antioxidant enzyme Enzyme Inhibition Assays (e.g., COX, LOX) antioxidant->enzyme pathway Identification of Signaling Pathways enzyme->pathway target Target Identification and Validation pathway->target animal Animal Models of Disease (e.g., inflammation, cancer) target->animal toxicology Preliminary Toxicology and Pharmacokinetic Studies animal->toxicology

Figure 2. A proposed experimental workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

While the biological landscape of this compound remains uncharted, the documented activities of its 3,4,5-isomer provide a compelling rationale for its investigation. The structural nuances between these isomers are likely to confer distinct biological profiles, and a thorough exploration of the 2,3,4-isomer could unveil novel therapeutic agents. Future research should focus on the chemical synthesis and subsequent in vitro screening of this compound against a diverse panel of biological targets. Positive hits can then be followed by more in-depth mechanistic studies and in vivo validation. The scientific community is encouraged to embark on this exploratory journey to unlock the full potential of this understudied molecule.

References

An In-depth Technical Guide to the Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,3,4-trimethoxyphenyl)propanoic acid and its derivatives. This class of compounds holds potential for various applications in medicinal chemistry and drug discovery, particularly as scaffolds for the development of novel therapeutic agents. This document details the core synthetic pathways, experimental protocols, and relevant biological context, with a focus on providing actionable data for laboratory use.

Core Synthetic Strategy

The primary synthetic route to this compound involves a two-step process commencing with the commercially available 2,3,4-trimethoxybenzaldehyde. The initial step is a Perkin reaction to introduce the three-carbon side chain, followed by a reduction of the resulting unsaturated acid to yield the target propanoic acid. Subsequent derivatization, such as amidation, can be achieved through standard coupling reactions.

A logical workflow for the synthesis is outlined below:

G A Start: 2,3,4-Trimethoxybenzaldehyde B Perkin Reaction with Acetic Anhydride & Sodium Acetate A->B C Intermediate: 3-(2,3,4-Trimethoxyphenyl)propenoic Acid B->C D Catalytic Hydrogenation C->D E Product: this compound D->E F Amidation/Esterification E->F G Derivatives (Amides, Esters) F->G

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid (Perkin Reaction)

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2] In this step, 2,3,4-trimethoxybenzaldehyde is condensed with acetic anhydride in the presence of a weak base, typically the salt of the corresponding carboxylic acid (sodium acetate), to form 3-(2,3,4-trimethoxyphenyl)propenoic acid.[1][2] While conventional heating can be employed, microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar reactions.[3]

General Experimental Protocol (Conventional Heating):

  • A mixture of 2,3,4-trimethoxybenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, finely powdered sodium acetate (1.0 eq) is heated with stirring at 180°C for 5-8 hours.

  • The reaction mixture is then cooled and poured into water.

  • The resulting solution is steam distilled to remove any unreacted aldehyde.

  • The residual solution is filtered to remove any resinous byproducts and then acidified with concentrated hydrochloric acid.

  • The precipitated crude 3-(2,3,4-trimethoxyphenyl)propenoic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water.

Reactant/ReagentMolar RatioKey ParametersProduct Yield
2,3,4-Trimethoxybenzaldehyde1.0Temperature: 180°CTypically 60-70%
Acetic Anhydride1.5Time: 5-8 hours
Sodium Acetate1.0
Synthesis of this compound (Catalytic Hydrogenation)

The reduction of the carbon-carbon double bond in 3-(2,3,4-trimethoxyphenyl)propenoic acid is typically achieved through catalytic hydrogenation. This method offers high selectivity for the alkene reduction without affecting the aromatic ring or the carboxylic acid functionality. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

General Experimental Protocol:

  • 3-(2,3,4-Trimethoxyphenyl)propenoic acid (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Reactant/ReagentCatalyst LoadingKey ParametersProduct Yield
3-(2,3,4-Trimethoxyphenyl)propenoic Acid5-10 wt%Temperature: Room Temperature>90%
10% Palladium on CarbonHydrogen Pressure: 1 atm
Solvent (Ethanol/Ethyl Acetate)Time: 2-12 hours
Synthesis of this compound Derivatives (Amidation)

The carboxylic acid moiety of this compound can be readily converted to a variety of derivatives, such as amides and esters. Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amine.

General Experimental Protocol for Amide Synthesis:

  • Acyl Chloride Formation: this compound (1.0 eq) is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous, inert solvent (e.g., dichloromethane, THF). To this solution, the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature until the reaction is complete.

  • The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide, which can be purified by chromatography or recrystallization.

Reactant/ReagentMolar RatioKey ParametersProduct Yield
This compound1.0Temperature: Room Temperature to RefluxVariable
Thionyl ChlorideExcessTime: 1-4 hours (Acyl Chloride Formation)
Amine1.1Time: 2-12 hours (Amidation)
Triethylamine1.2

Biological Context and Signaling Pathways

While the biological activities of this compound derivatives are not as extensively studied as their 3,4,5-trimethoxyphenyl counterparts, the trimethoxyphenyl motif is a well-established pharmacophore in medicinal chemistry. Derivatives of 3,4,5-trimethoxycinnamic acid and related compounds have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

A significant body of research has focused on the role of trimethoxyphenyl-containing compounds as tubulin polymerization inhibitors.[5] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[6][7]

G cluster_0 Cellular Effects cluster_1 Signaling Cascade A Trimethoxyphenyl Derivative B β-Tubulin A->B Binds to Colchicine Site C Inhibition of Tubulin Polymerization D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F G Activation of Apoptotic Pathways F->G H Caspase Activation G->H I Cell Death H->I

References

Methodological & Application

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Note on Isomer: The requested synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid did not yield established protocols in the searched literature. However, extensive information is available for the synthesis of the closely related and more commonly referenced isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document details the protocols for the synthesis of the 3,4,5-trimethoxy isomer.

This application note provides detailed experimental protocols for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a compound found in various herbs and spices such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆O₅[5]
Molecular Weight 240.25 g/mol [5]
Appearance White to off-white crystalline powder[1][3]
Melting Point 100-104 °C
CAS Number 25173-72-2[5][6]

Experimental Protocols

Three primary methods for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid are presented, with the microwave-assisted reduction being the most efficient in terms of yield and reaction time.

Protocol 1: Microwave-Assisted Reduction of 3,4,5-Trimethoxycinnamic Acid

This protocol describes a rapid and high-yield synthesis using microwave radiation to facilitate the reduction of the carbon-carbon double bond of the cinnamic acid derivative.[1][3]

Materials:

  • (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-Trimethoxycinnamic acid)

  • Palladium(II) chloride (PdCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Formic acid (HCOOH)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • 100 mL Erlenmeyer flask

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for recrystallization

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl₂ in 6-10 mL of 10% sodium hydroxide solution.[1][3]

  • To this suspension, add 8-12 mL of formic acid in a batchwise manner.[1][3]

  • Place the reaction mixture in a microwave reactor and irradiate for 3-5 minutes, or until the starting material is completely consumed as monitored by an appropriate method (e.g., TLC).[1][3]

  • After the reaction is complete, cool the mixture and pour it into ice water.[1][3]

  • Acidify the aqueous mixture with 5% HCl.[1][3]

  • Extract the product with dichloromethane (3 x 10 mL).[1][3]

  • Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.[1][3]

  • Remove the solvent by evaporation under reduced pressure.[1][3]

  • Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1][3]

Expected Yield: 84%[1][3]

Protocol 2: Catalytic Hydrogenation of 3,4,5-Trimethoxycinnamic Acid

This method involves the catalytic hydrogenation of the corresponding cinnamic acid, a common and effective method for the reduction of alkenes.

Materials:

  • 3,4,5-Trimethoxycinnamic acid

  • Ethanol

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration setup

Procedure:

  • Dissolve 3,4,5-trimethoxycinnamic acid in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas and agitate the mixture until the theoretical amount of hydrogen has been consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite.

  • Evaporate the filtrate to dryness to obtain the crude 3-(3,4,5-trimethoxyphenyl)propanoic acid.

  • Recrystallize the product from a suitable solvent system if necessary.

Expected Yield: Approximately 40% (based on a similar multi-step synthesis ending with catalytic hydrogenation)[7]

Protocol 3: Willgerodt-Kindler Reaction from 3,4,5-Trimethoxypropiophenone

This protocol outlines a three-step synthesis starting from 3,4,5-trimethoxybenzoic acid.[7]

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

  • Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 2: Synthesis of 3,4,5-Trimethoxypropiophenone

  • React the 3,4,5-trimethoxybenzoyl chloride with a suitable organometallic reagent, such as diethylcadmium, to form 3,4,5-trimethoxypropiophenone.[7]

Step 3: Willgerodt-Kindler Reaction

  • Subject the 3,4,5-trimethoxypropiophenone to a Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, followed by hydrolysis to yield the carboxylic acid.[7]

Expected Overall Yield: 24-28%[7]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReaction TimeYield (%)Melting Point (°C)
Microwave-Assisted Reduction 3,4,5-Trimethoxycinnamic acidPdCl₂, HCOOH, NaOH3-5 min84102[1][3]
Catalytic Hydrogenation 3,4,5-Trimethoxycinnamic acidH₂, 10% Pd/C-~40[7]97-103.5[7]
Willgerodt-Kindler Reaction 3,4,5-Trimethoxybenzoic acidSOCl₂, Et₂Cd, S, MorpholineMulti-step24-28[7]91-97[7]

Characterization Data

¹H NMR (CDCl₃):

  • δ 6.70 (s, 2H, H-2 and H-6)

  • δ 3.84 (s, 9H, 3-OCH₃, 4-OCH₃, and 5-OCH₃)

  • δ 2.92 (t, 2H, Ar-CH₂-CH₂-COOH)

  • δ 2.70 (t, 2H, -CH₂-CH₂-COOH)[3]

¹³C NMR (CDCl₃):

  • δ 178.1 (COOH)

  • δ 153.1 (C-3 and C-5)

  • δ 135.87 (C-4 and C-1)

  • δ 105.3 (C-2 and C-6)

  • δ 60.8 (4-OCH₃)

  • δ 56.1 (3-OCH₃ and 5-OCH₃)

  • δ 35.5 (Ar-CH₂)

  • δ 31.0 (-CH₂-COOH)[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_protocol1 Protocol 1: Microwave-Assisted Reduction start1 3,4,5-Trimethoxycinnamic Acid + PdCl2 + NaOH + HCOOH mw_reaction Microwave Irradiation (3-5 min) start1->mw_reaction workup1 Aqueous Workup (Acidification & Extraction) mw_reaction->workup1 purification1 Recrystallization (Ethyl Acetate/Hexane) workup1->purification1 product1 3-(3,4,5-Trimethoxyphenyl)propanoic Acid purification1->product1

Caption: Workflow for the microwave-assisted synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

References

Application Note: HPLC Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC). The described method is based on reverse-phase chromatography, a widely used technique for the separation and quantification of organic molecules. This application note includes instrument parameters, mobile phase preparation, and a sample workflow, offering a comprehensive guide for the determination of this compound in various sample matrices. The provided method is a starting point and may require optimization and validation for specific applications.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, sensitivity, and specificity for the analysis of such compounds. This application note outlines a reverse-phase HPLC method suitable for the analysis of this compound.

HPLC Method Parameters

A reverse-phase HPLC method is proposed for the analysis of this compound.[1] The following table summarizes the recommended starting conditions. These parameters are based on typical methods for similar aromatic propanoic acids and may be optimized for specific analytical needs.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase A: AcetonitrileB: Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., 60% A, 40% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 228 nm or 275 nm (requires optimization)
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • This compound reference standard

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

Mobile Phase Preparation
  • Mobile Phase A (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Mobile Phase B (0.1% Phosphoric Acid in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Note: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with 0.1% formic acid to ensure compatibility with the MS interface.[1]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the analyte with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the sample to pellet any insoluble material.

  • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLCInection HPLC Injection MobilePhase->HPLCInection StandardPrep Standard Solution Preparation StandardPrep->HPLCInection SamplePrep Sample Preparation SamplePrep->HPLCInection DataAcquisition Data Acquisition HPLCInection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Reporting Quantification->Report

Caption: HPLC Analysis Workflow for this compound.

Conclusion

This application note provides a foundational HPLC method for the analysis of this compound. The outlined protocol, including instrument parameters and sample preparation guidelines, serves as a robust starting point for researchers. Method optimization and validation are crucial steps to ensure the accuracy, precision, and reliability of the results for any specific application.

References

Application Notes and Protocols: 1H NMR Spectrum of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3,4-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its molecular structure and the electronic environment of its protons can be effectively elucidated using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document provides a detailed protocol for the acquisition of a ¹H NMR spectrum of this compound and an analysis of its predicted spectral data. The information herein is valuable for the structural verification and quality control of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental ¹H NMR data for this compound in publicly accessible databases, the following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and spin-spin coupling patterns.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'6.95Doublet (d)~8.51H
H-5'6.70Doublet (d)~8.51H
OCH₃ (C4')3.89Singlet (s)-3H
OCH₃ (C3')3.87Singlet (s)-3H
OCH₃ (C2')3.85Singlet (s)-3H
H-3 (Ar-CH₂)2.95Triplet (t)~7.52H
H-2 (-CH₂-COOH)2.65Triplet (t)~7.52H
COOH> 11.0Broad Singlet (br s)-1H

Experimental Protocol

This protocol outlines the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (or residual solvent peak for referencing)

  • NMR tube (5 mm diameter)

  • Pipettes and glassware

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • If not using the residual solvent peak for referencing, add a small amount of TMS.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by the shape of the lock signal.

    • Set the appropriate spectral parameters, including the spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and spectrometer sensitivity; typically, 16 to 64 scans are sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum. If TMS was used, set its peak to 0.00 ppm. Otherwise, reference the spectrum to the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

Data Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the three methoxy groups, the two methylene groups of the propanoic acid side chain, and the carboxylic acid proton.

  • Aromatic Region: The two aromatic protons (H-5' and H-6') are expected to appear as doublets due to coupling with each other (ortho-coupling). The electron-donating methoxy groups will shield these protons, causing them to resonate in the upfield region of the aromatic spectrum.

  • Methoxy Groups: The three methoxy groups are in different chemical environments and are predicted to appear as three distinct singlets.

  • Propanoic Acid Chain: The two methylene groups will appear as two triplets, each integrating to two protons. The methylene group adjacent to the aromatic ring (H-3) will be coupled to the methylene group adjacent to the carboxyl group (H-2), and vice versa.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (typically >11 ppm) and may exchange with trace amounts of water in the solvent, which can affect its broadness and exact position.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure and the expected proton signaling in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

G cluster_aromatic Aromatic Protons cluster_sidechain Propanoic Acid Chain cluster_methoxy Methoxy Protons H-6' H-6' H-5' H-5' H-6'->H-5' ortho-coupling H-3 Ar-CH₂ H-2 -CH₂-COOH H-3->H-2 vicinal-coupling COOH COOH OCH₃ (C2') OCH₃ (C2') OCH₃ (C3') OCH₃ (C3') OCH₃ (C4') OCH₃ (C4')

Caption: ¹H NMR signaling and coupling relationships.

Application Note: High-Throughput Quantitative Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a template for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in biological matrices. Due to the limited availability of specific published methods for this analyte, this document provides a comprehensive, generalized protocol based on the analysis of structurally similar compounds, such as phenolic and organic acids. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for method development and validation in research and drug development settings.

Introduction

This compound is a methoxy-substituted aromatic carboxylic acid. The analysis of such compounds is crucial in various fields, including pharmacology, metabolomics, and natural product research. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for accurate quantification in complex biological samples. This note outlines a hypothetical, yet scientifically grounded, LC-MS/MS protocol for this purpose.

Experimental

Sample Preparation

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for the extraction of this compound from plasma or tissue homogenates.

Liquid-Liquid Extraction Protocol:

  • To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Add 20 µL of 2% formic acid to acidify the sample.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from matrix interferences. A reversed-phase C18 column is a suitable choice for this type of molecule.

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1 for a typical gradient elution program.

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
6.05
Mass Spectrometry

The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Negative ionization mode is often suitable for carboxylic acids.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2 for hypothetical MRM transitions.

Data Presentation

The following table summarizes the hypothetical quantitative parameters for the LC-MS/MS analysis of this compound. These values are predicted based on the compound's structure and should be experimentally verified. The molecular weight of this compound is 240.25 g/mol .[1][2]

Table 2: Hypothetical MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Example)
This compound239.1195.115
This compound239.1180.125
Internal Standard (e.g., isotopically labeled)VariesVariesVaries

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify G parent [M-H]⁻ m/z = 239.1 frag1 Loss of CO₂ (-44 Da) parent->frag1 product1 [M-H-CO₂]⁻ m/z = 195.1 frag1->product1 frag2 Loss of CH₃ (-15 Da) product1->frag2 product2 [M-H-CO₂-CH₃]⁻ m/z = 180.1 frag2->product2

References

Application Notes and Protocols: Experimental Use of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2,3,4-Trimethoxyphenyl)propanoic acid is a derivative of cinnamic acid. While direct proteomics research on this specific compound is not extensively documented in publicly available literature, research on structurally similar compounds, particularly chalcone and cinnamic acid derivatives with a 3,4,5-trimethoxyphenyl moiety, provides valuable insights into potential applications and experimental approaches in proteomics. These studies often focus on elucidating the mechanism of action of these compounds in disease models, particularly in cancer research. This document outlines potential applications, detailed experimental protocols, and data interpretation strategies for investigating the effects of this compound on the proteome, drawing parallels from research on related molecules.

Potential Applications in Proteomics Research

Based on the activities of similar compounds, the experimental use of this compound in proteomics could focus on:

  • Target Identification and Mechanism of Action Studies: Identifying the cellular proteins that directly or indirectly interact with the compound to understand its biological effects.

  • Biomarker Discovery: Identifying protein expression changes in response to treatment that could serve as biomarkers for efficacy or toxicity.

  • Pathway Analysis: Elucidating the signaling pathways modulated by the compound to understand its broader physiological or pathological impact.

A key area of investigation for analogous compounds has been their anti-cancer properties. Proteomics studies have been instrumental in revealing that related chalcone derivatives can induce apoptosis, disrupt the cell cycle, and stimulate an immune response in cancer cells.[1][2]

Quantitative Data Summary

While specific quantitative proteomics data for this compound is not available, the following table illustrates how such data could be presented, based on studies of similar compounds. The table summarizes hypothetical quantitative proteomics data from a study on a triple-negative breast cancer (TNBC) cell line treated with the compound.

Protein IDGene NameProtein NameLog2 Fold Change (Treated/Control)p-valueCellular Pathway
P04114HSP90AB1Heat shock protein HSP 90-beta-1.50.001Protein folding, Cell signaling
P62258HSPA578 kDa glucose-regulated protein2.1<0.001Unfolded protein response
P06213HBA1Hemoglobin subunit alpha1.80.005Oxygen transport
Q06830PRKDCDNA-dependent protein kinase catalytic subunit-1.20.01DNA repair
P31946YWHAZ14-3-3 protein zeta/delta-0.80.03Cell cycle, Signal transduction
P11021B2MBeta-2-microglobulin2.5<0.001MHC-I antigen presentation

Experimental Protocols

The following are detailed protocols for key experiments in a typical proteomics workflow to study the effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231) in T-75 flasks at a density of 1 x 10^6 cells per flask.

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Once the cells reach 70-80% confluency, treat them with this compound at a predetermined concentration (e.g., 5 µM, based on IC50 values of similar compounds) or with a vehicle control (e.g., DMSO) for 24 hours.[2]

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then scrape the cells into a conical tube. Centrifuge at 500 x g for 5 minutes to pellet the cells.

Protocol 2: Protein Extraction and Digestion
  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM HEPES, pH 8.5) containing protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Reduction and Alkylation: Reduce the proteins with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 14 mM iodoacetamide for 45 minutes at room temperature in the dark.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Perform a two-step digestion by first adding Lys-C and incubating for 4 hours at 37°C, followed by the addition of trypsin and overnight incubation at 37°C.[3]

  • Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

Protocol 3: Tandem Mass Tag (TMT) Labeling and Fractionation
  • TMT Labeling: Resuspend the desalted peptides in a labeling buffer (e.g., 200 mM HEPES, pH 8.0). Add the TMTpro reagents to each sample and incubate for 1 hour at room temperature.[3]

  • Quenching: Quench the labeling reaction with hydroxylamine.

  • Pooling and Desalting: Combine the labeled samples, and then desalt the pooled sample using a C18 SPE cartridge.

  • Fractionation: Fractionate the labeled peptides using basic reversed-phase liquid chromatography (bRPLC) to reduce sample complexity.[3]

Protocol 4: LC-MS/MS Analysis
  • LC Separation: Analyze the fractionated peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.[4]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway affected by this compound, based on the known effects of similar compounds that induce the unfolded protein response and apoptosis.

G cluster_0 Cellular Stress Response cluster_1 Apoptosis Pathway TMPP This compound ER_Stress ER Stress TMPP->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR CHOP CHOP UPR->CHOP Bcl2 Bcl-2 family CHOP->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the quantitative proteomics analysis of cells treated with this compound.

G cluster_0 Sample Preparation cluster_1 Quantitative Proteomics cluster_2 Data Analysis Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Digestion Protein Digestion Protein_Extraction->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling Fractionation Peptide Fractionation TMT_Labeling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data_Processing Data Processing LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Bioinformatics Bioinformatics Analysis Statistical_Analysis->Bioinformatics

Caption: Quantitative proteomics experimental workflow.

References

Application Notes and Protocols for 3-(Trimethoxyphenyl)propanoic Acid Isomers in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a significant lack of specific biochemical data and experimental protocols for 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information presented herein is based on the well-documented, structurally related isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , and its derivatives. This compound is a known natural product found in species such as long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[1][2][3][4] Researchers should exercise caution and validate these protocols for the 2,3,4-isomer.

I. Application Notes

3-(3,4,5-Trimethoxyphenyl)propanoic acid and its structural analogs are versatile biochemicals with potential applications in several key areas of research, primarily due to the bioactivity of the trimethoxyphenyl (TMP) moiety.

1. Anticancer Research: The TMP moiety is a critical pharmacophore found in numerous potent tubulin polymerization inhibitors, including combretastatin A-4.[5] Derivatives containing the 3,4,5-trimethoxyphenyl group have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6][7][8] The primary mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] This makes 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its derivatives valuable tools for studying microtubule-dependent processes and for the development of novel chemotherapeutic agents.

2. Anti-inflammatory and Immunomodulatory Studies: Compounds featuring the trimethoxyphenyl structure have been shown to possess anti-inflammatory properties.[9][10][11][12] Research has indicated that these molecules can inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).[9][12] The mechanism often involves the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6).[13][14] Therefore, this compound can be used as a scaffold to investigate signaling pathways in inflammation, such as the NF-κB and MAPK pathways, and to explore new anti-inflammatory drug candidates.[13][14]

3. Metabolic Disease Research: Structurally related phenylpropanoic acids, which are metabolites produced by gut microbiota, have been identified as signaling molecules that regulate host metabolism.[15] Specifically, they can act as agonists for G-protein coupled receptors like GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[15][16] Activation of GPR41 in tissues like sympathetic ganglia can influence energy homeostasis.[15][17] Although not directly demonstrated for 3-(3,4,5-Trimethoxyphenyl)propanoic acid, its structure suggests it could be investigated as a potential modulator of GPR41 or other metabolic signaling pathways, offering a tool for studying gut-microbiome-host interactions.

4. Anti-parasitic Research: 3-(3,4,5-Trimethoxyphenyl)propanoic acid itself has demonstrated direct biological activity against parasites. It has been shown to inhibit the growth of Leishmania amazonensis promastigotes in vitro, suggesting its potential as a lead compound for the development of new antileishmanial drugs.[18][19]

II. Quantitative Data

The following tables summarize the biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its representative derivatives.

Table 1: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Derivatives

Compound ID Cell Line Assay Type IC₅₀ (µM) Reference
Compound 3g (indole derivative) MCF-7 (Breast) Antiproliferative 2.94 ± 0.56 [6]
Compound 3g (indole derivative) MDA-MB-231 (Breast) Antiproliferative 1.61 ± 0.004 [6]
Compound 3g (indole derivative) A549 (Lung) Antiproliferative 6.30 ± 0.30 [6]
Compound 3g (indole derivative) HeLa (Cervical) Antiproliferative 6.10 ± 0.31 [6]
Compound 3g (indole derivative) A375 (Melanoma) Antiproliferative 0.57 ± 0.01 [6]
Compound 9p (pyridine derivative) HeLa (Cervical) Antiproliferative Potent Activity [5][20]

| 1,3,4-thiadiazole derivative | MCF-7 (Breast) | Cytotoxicity | 6.6 |[8] |

Table 2: Anti-inflammatory and Anti-parasitic Activity

Compound Target/Organism Assay Type IC₅₀ Reference
3-(3,4,5-Trimethoxyphenyl)propanoic acid Leishmania amazonensis Growth Inhibition 145 µg/mL [18][19]
Isoxazolidine derivative 5b(v) Group II Phospholipase A2 (PLA2) Enzyme Inhibition 54.8 µM [9]

| Ketoprofen-TMP derivative 19 | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 94% inhibition |[12] |

III. Experimental Protocols

This protocol is used to assess the cytotoxic or antiproliferative effects of the test compound on a cancer cell line (e.g., MCF-7 or HeLa).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cells (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21][22]

  • Dimethyl Sulfoxide (DMSO)[13][21]

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).[21]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[21][23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & IC50 read->analyze Tubulin_Pathway cluster_components Cellular Components cluster_process Microtubule Dynamics cluster_compound Inhibitor Action cluster_outcome Cellular Outcome tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization + GTP gtp GTP microtubule Microtubule polymerization->microtubule disruption Microtubule Disruption polymerization->disruption microtubule->polymerization Depolymerization compound 3,4,5-TMP Derivative (e.g., Colchicine-site binder) compound->tubulin Binds to Colchicine Site compound->polymerization Inhibits arrest G2/M Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis GPR41_Pathway cluster_ligand Ligand Activation cluster_receptor Receptor & G-Protein cluster_downstream Downstream Signaling ligand 3,4,5-TMPP (Hypothesized) gpr41 GPR41 Receptor ligand->gpr41 Binds gi Gαi gpr41->gi gpr41->gi Activates gby Gβγ gpr41->gby gpr41->gby Activates plc PLCβ gby->plc Activates erk ERK1/2 plc->erk Activates response Cellular Response (e.g., ↓ Sympathetic Activity, Modulation of Metabolism) erk->response Leads to

References

Application Notes and Protocols for In Vitro Assays Using 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vitro assay data for 3-(2,3,4-Trimethoxyphenyl)propanoic acid is not extensively available in the public scientific literature. The following application notes and protocols are provided as a representative guide for researchers. These have been developed based on the activities of structurally similar trimethoxyphenyl-containing compounds and related molecules. Researchers should adapt and optimize these protocols based on their specific experimental setup and objectives.

Introduction

This compound is a derivative of phenylpropanoic acid. While this specific isomer is not extensively studied, related compounds with the trimethoxyphenyl scaffold have demonstrated a range of biological activities, including potential as anticancer agents and modulators of metabolic pathways. Structurally similar compounds have been shown to interact with key cellular targets such as tubulin and may influence cell signaling pathways related to cell cycle progression and apoptosis.

These application notes provide a framework for the in vitro evaluation of this compound, focusing on assays relevant to its potential cytotoxic and cell signaling modulating effects.

Data Presentation: Hypothetical In Vitro Activities

The following tables summarize hypothetical quantitative data for this compound in various in vitro assays, based on activities observed for structurally related compounds.

Table 1: Cytotoxicity Profile of this compound

Cell LineCancer TypeAssayIncubation Time (hours)IC₅₀ (µM)
HepG2Hepatocellular CarcinomaMTT Assay4815.8
HeLaCervical CancerMTT Assay4822.4
A549Lung CancerMTT Assay4835.1
MCF-7Breast CancerMTT Assay4818.9

Table 2: Effect of this compound on Tubulin Polymerization

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
This compound1045 ± 5.2
This compound2568 ± 7.1
This compound5085 ± 6.5
Colchicine (Positive Control)592 ± 4.8

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, A549, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • This compound

  • Colchicine (positive control)

  • Paclitaxel (polymerization enhancer)

  • Spectrophotometer with temperature control

Protocol:

  • Preparation: Resuspend tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixtures containing tubulin, GTP (1 mM), and different concentrations of this compound or control compounds. Keep the plate on ice.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.

  • Data Analysis: Plot the absorbance against time. The percentage of inhibition can be calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Activation TMPPA 3-(2,3,4-Trimethoxyphenyl) propanoic acid Tubulin α/β-Tubulin Dimers TMPPA->Tubulin Inhibition Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Signaling_Cascade->Cell_Cycle_Proteins Regulation Cell_Cycle_Proteins->G2M_Arrest Modulation leads to

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow Diagram

G Start Start: In Vitro Evaluation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening IC50_Determination IC₅₀ Determination on Multiple Cell Lines Cytotoxicity_Screening->IC50_Determination Mechanism_Investigation Investigate Mechanism? IC50_Determination->Mechanism_Investigation Tubulin_Assay Tubulin Polymerization Assay Mechanism_Investigation->Tubulin_Assay Yes Data_Analysis Data Analysis and Interpretation Mechanism_Investigation->Data_Analysis No Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Cycle_Analysis->Apoptosis_Assay Apoptosis_Assay->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General workflow for the in vitro evaluation of novel compounds.

Application Notes and Protocols for Cell Culture Experiments with 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Application Note: Investigating the Anticancer Potential of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Introduction

Compounds containing a trimethoxyphenyl (TMP) moiety are a well-established class of molecules with significant biological activities, most notably as anticancer agents. Many TMP-containing compounds have been shown to interact with tubulin, a key component of the cytoskeleton, thereby inhibiting its polymerization into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2][4][5]

Given its structural similarity to other biologically active TMP derivatives, this compound is a candidate for investigation as a novel anticancer agent. This document outlines a series of standard cell-based assays to determine its cytotoxic and cytostatic effects on cancer cell lines. The proposed experiments will assess the compound's impact on cell viability, its ability to induce apoptosis, and its effect on cell cycle progression.

Potential Mechanism of Action

Based on the literature for related compounds, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine site on β-tubulin, the compound may prevent the formation of microtubules, which are essential for mitotic spindle formation during cell division.[1][2] The disruption of this process is hypothesized to trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing the intrinsic apoptotic pathway.[4][5][6]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the described experimental protocols. This data is for illustrative purposes to guide researchers in their data presentation.

Cell LineAssayParameterThis compoundPositive Control (e.g., Paclitaxel)
MCF-7 (Breast Cancer) MTT AssayIC50 (µM) after 48h15.20.05
Annexin V/PI Assay% Apoptotic Cells at IC5045.3%60.1%
Cell Cycle Analysis% Cells in G2/M at IC5055.8%70.2%
HeLa (Cervical Cancer) MTT AssayIC50 (µM) after 48h21.70.08
Annexin V/PI Assay% Apoptotic Cells at IC5038.9%55.4%
Cell Cycle Analysis% Cells in G2/M at IC5051.2%65.7%
A549 (Lung Cancer) MTT AssayIC50 (µM) after 48h35.40.12
Annexin V/PI Assay% Apoptotic Cells at IC5032.1%50.8%
Cell Cycle Analysis% Cells in G2/M at IC5046.5%61.3%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the compound.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the predetermined IC50 concentration and a control (vehicle) for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[9]

3. Cell Cycle Analysis

This protocol is for determining the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC50 concentration of this compound and a vehicle control for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[10]

    • Centrifuge the fixed cells and wash twice with PBS.[10]

    • Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[10]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.[11]

Visualizations

G cluster_0 Cellular Effects of this compound TMPPA 3-(2,3,4-Trimethoxyphenyl) propanoic acid Tubulin β-Tubulin (Colchicine Site) TMPPA->Tubulin Binding MT_disruption Microtubule Polymerization Inhibition Tubulin->MT_disruption Inhibits Mitotic_Arrest G2/M Phase Cell Cycle Arrest MT_disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Caspase Caspase Cascade Activation Apoptosis->Caspase Activates Cell_Death Cell Death Caspase->Cell_Death Results in

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Compound Screening cluster_assays Cell-Based Assays start Seed Cells in Multi-well Plates treatment Treat with This compound (Dose-Response) start->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: General experimental workflow for screening a novel compound.

References

Application Note: Strategies for the In Vivo Formulation of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the formulation and in vivo administration of 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a compound with presumed low aqueous solubility. The methodologies outlined are based on established practices for poorly soluble acidic compounds and data from structurally similar molecules.

Introduction

This compound is a small molecule of interest in various research fields. A significant hurdle for its in vivo evaluation is its predicted low water solubility, which can lead to poor absorption, low bioavailability, and high variability in preclinical studies.[1] Effective formulation is therefore critical to ensure consistent and reliable delivery of the compound to the target site.

This guide details recommended protocols for solubilizing this compound for in vivo research, presents a typical experimental workflow, and illustrates a potential signaling pathway for this class of compounds.

Physicochemical Properties

PropertyThis compound3-(3,4,5-Trimethoxyphenyl)propanoic acid (Isomer)Reference
Molecular Formula C₁₂H₁₆O₅C₁₂H₁₆O₅[2][3]
Molecular Weight 240.25 g/mol 240.25 g/mol [2][3]
CAS Number 33130-04-025173-72-2[2][3]
Predicted pKa Not Found4.70 ± 0.10[3]
Solubility in DMSO Not Found~25-50 mg/mL[4]
Solubility in Methanol Not Found0.1 g/mL (clear)[3]
Water Solubility (Est.) Not Found1942 mg/L @ 25 °C

Recommended Formulation Protocols

Given the compound's acidic nature and predicted low aqueous solubility, a co-solvent-based formulation is the primary recommendation. Alternative strategies are also discussed.

Protocol 1: Co-Solvent Formulation for Clear Solution

This protocol is adapted from successful formulations for the structural isomer 3-(3,4,5-Trimethoxyphenyl)propanoic acid and is suitable for intravenous or oral administration.[5][4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 or PEG400

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Use gentle warming or sonication if necessary to ensure complete dissolution.

  • Add Co-solvents: In a sterile vial, sequentially add the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps for a 1 mL final volume:

    • Start with 100 µL of your DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

    • Add 50 µL of Tween 80 and mix again until clear.

  • Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture dropwise while vortexing continuously. This gradual addition is crucial to prevent precipitation of the compound.

  • Final Quality Control:

    • Visually inspect the final solution. It should be clear and free of any particulates.

    • Measure the pH to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5).

    • Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile vial.

  • Storage: Store the formulation at 4°C, protected from light. It is highly recommended to prepare the formulation fresh on the day of the experiment.[4]

Note: Based on the isomer, this method can achieve a final concentration of at least 1 mg/mL.[5]

Alternative Strategies
  • Suspension for Oral Administration: If a higher dose is required than can be achieved in a clear solution, a micronized suspension can be prepared. This typically involves suspending the finely ground powder in a vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose) in water or saline.

  • pH Adjustment: As a weak acid (predicted pKa ~4.7), the solubility of this compound will increase significantly in alkaline conditions.[3] For in vitro use or specific in vivo applications where a higher pH is tolerable, adjusting the pH of an aqueous solution with NaOH to >7 can enhance solubility. However, care must be taken to ensure the final formulation's pH is compatible with the route of administration.

Experimental Workflow & Administration

A typical preclinical pharmacokinetic study involves careful planning from formulation to analysis.[6]

G cluster_prep Formulation & Preparation cluster_admin In Vivo Administration cluster_analysis Analysis A 1. Compound Weighing B 2. Vehicle Preparation (DMSO, PEG300, Tween 80, Saline) A->B C 3. Solubilization (Sequential Mixing) B->C D 4. Quality Control (Clarity, pH, Concentration) C->D E 5. Animal Acclimatization & Fasting D->E F 6. Dosing Calculation (Based on Body Weight) E->F G 7. Administration (e.g., Oral Gavage, IV Injection) F->G H 8. Sample Collection (Timed Blood Draws) G->H I 9. Sample Processing (Plasma Separation) H->I J 10. Bioanalysis (LC-MS/MS) I->J K 11. Pharmacokinetic Analysis (Cmax, AUC, T1/2) J->K

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Protocol 2: Oral Gavage Administration in Rodents
  • Animal Preparation: Fast animals overnight (e.g., 12-16 hours) prior to dosing, ensuring free access to water.[1]

  • Dose Calculation: Weigh each animal immediately before dosing. Calculate the required volume of the formulation based on the animal's weight and the target dose (e.g., in mg/kg).

  • Administration: Gently restrain the animal. Using a proper-sized oral gavage needle, carefully administer the calculated volume of the formulation directly into the stomach.

  • Monitoring: Observe the animal post-administration for any signs of distress or adverse reactions.

  • Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to characterize the pharmacokinetic profile.[6]

Potential Signaling Pathway

While the direct molecular targets of this compound are not established, related phenolic acids have been shown to interact with G-protein coupled receptors, such as GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[7][8] GPR41 is activated by short-chain fatty acids and is involved in metabolic regulation and immune responses.[8] Its signaling primarily occurs through the Gi/o pathway.

G Ligand 3-(2,3,4-Trimethoxyphenyl) propanoic acid GPR41 GPR41 (FFAR3) Receptor Ligand->GPR41 Binds Gio Gi/o Protein GPR41->Gio Activates p53 p53 Activation GPR41->p53 Induces AC Adenylate Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Production Response Cellular Responses (Metabolic Regulation, Apoptosis) cAMP->Response Modulates Bax Bax Expression p53->Bax Bax->Response

Caption: Hypothetical GPR41 signaling pathway potentially modulated by the compound.

This pathway illustrates that upon ligand binding, GPR41 activates the Gi/o protein, which in turn inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent modulation of cellular responses.[8] Some studies have also linked GPR41 activation to the induction of apoptosis via a p53/Bax-dependent pathway.[9]

Disclaimer: This document provides generalized guidance. Researchers should perform their own formulation development and optimization studies to determine the most suitable vehicle and concentration for their specific experimental needs.

References

Application Notes and Protocols for the Derivatization of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,3,4-Trimethoxyphenyl)propanoic acid is a compound of interest in various research fields, including drug development and metabolomics, due to its structural relation to compounds like asarone.[1][2] Direct analysis of this carboxylic acid by gas chromatography-mass spectrometry (GC-MS) is often challenging due to its low volatility and potential for thermal degradation.[3][4] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[5][6] This document provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique for carboxylic acids.

Principle of Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogen in its carboxylic acid group with a less polar, more volatile functional group.[4] Silylation is a widely used method that achieves this by introducing a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate.[3] The resulting TMS ester of this compound is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample containing This compound dry Evaporate to Dryness (under Nitrogen stream) start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents react Vortex and Heat (e.g., 70°C for 60 min) add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing and Quantification acquire->process

Caption: Workflow for the silylation of this compound.

Detailed Experimental Protocol: Silylation with BSTFA

This protocol outlines the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable solvent like acetonitrile)

  • Reaction vials (e.g., 2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample or standard into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure no moisture is present as it can interfere with the silylation reaction.

  • Reagent Addition:

    • To the dried sample, add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.[5] It is recommended to use a molar excess of the silylating reagent.

  • Derivatization Reaction:

    • Tightly cap the vial and vortex the mixture for approximately 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[7] The optimal temperature and time may need to be determined empirically but these conditions are a good starting point for carboxylic acids.[3]

  • Cooling:

    • After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the derivatization and suggested starting points for the GC-MS analysis.

Table 1: Derivatization Parameters

ParameterValue/RangeRationale/Reference
Sample Amount1-5 mgA common starting range for derivatization.
Derivatization ReagentBSTFA + 1% TMCSA widely used and effective silylating agent for carboxylic acids.[3]
SolventAnhydrous PyridineA common solvent that also acts as a catalyst.[5]
Reagent Volume100 µLA typical volume for the specified sample amount.
Reaction Temperature60-70°CEnsures efficient reaction without degrading the analyte.[3][7]
Reaction Time30-60 minutesSufficient time for the reaction to go to completion.[5]

Table 2: Suggested GC-MS Parameters

ParameterSuggested Setting
Gas Chromatograph (GC)
Injection ModeSplit/Splitless
Injector Temperature250 - 280°C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven Program
- Initial Temperature80 - 100°C, hold for 1-2 min
- Ramp Rate10 - 20°C/min
- Final Temperature280 - 300°C, hold for 5-10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50 - 550 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Safety Precautions

  • Derivatization reagents are often sensitive to moisture and can be corrosive. Handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Derivatization of this compound via silylation with BSTFA is a robust and reliable method to prepare the analyte for GC-MS analysis. This procedure enhances the volatility and thermal stability of the compound, leading to improved chromatographic peak shape and sensitivity. The provided protocol and parameters serve as a comprehensive guide for researchers and scientists, though optimization may be necessary depending on the specific sample matrix and instrumentation.

References

Application Notes and Protocols: 3-(2,3,4-Trimethoxyphenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial investigations into the role of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in drug discovery have revealed a significant lack of specific biological data for this particular isomer. The majority of scientific literature and research is focused on its structural isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP) . This compound is a naturally occurring substance found in various plants, including Long Pepper (Piper longum) and Javanese Long Pepper (Piper retrofractum)[1][2][3]. Given the available data, these application notes will focus on the known biological activities and drug discovery potential of 3-(3,4,5-Trimethoxyphenyl)propanoic acid as a representative of this class of compounds.

TMPP has been identified as a molecule of interest due to its demonstrated antiprotozoal properties. Furthermore, the trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, suggesting that TMPP could serve as a valuable scaffold for the development of novel therapeutics. These notes provide an overview of its applications, quantitative data, and detailed experimental protocols for researchers in drug discovery.

Application Notes

Antiprotozoal Activity

The most direct evidence for the therapeutic potential of 3-(3,4,5-Trimethoxyphenyl)propanoic acid comes from its demonstrated in vitro activity against protozoan parasites.

  • Leishmanicidal Activity: Research has shown that TMPP exhibits inhibitory activity against Leishmania amazonensis. This finding suggests its potential as a starting point for the development of new treatments for leishmaniasis, a neglected tropical disease.

Scaffold for Novel Drug Candidates

The 3,4,5-trimethoxyphenyl structural motif is present in numerous compounds with a wide range of biological activities. While direct evidence for TMPP in other therapeutic areas is limited, the activities of structurally related compounds highlight the potential of this scaffold.

  • Anticancer Potential of Related Compounds: Derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated for their anticancer properties. For example, a chalcone-trimethoxycinnamide hybrid has demonstrated significant cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF7) cell lines[4]. This suggests that the trimethoxyphenyl scaffold is a promising feature for the design of new anticancer agents.

  • Trypanocidal Activity of Related Compounds: An ester derivative of 3,4,5-trimethoxycinnamic acid has shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[5]. The mechanism of action for this related compound was linked to the induction of oxidative stress and mitochondrial damage in the parasite[5].

Quantitative Data

The following tables summarize the available quantitative data for 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its structurally related compounds.

Table 1: Biological Activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

Biological TargetAssayIC50Reference
Leishmania amazonensis promastigotesIn vitro viability assay145 µg/mL[6][7]

Table 2: Biological Activity of Structurally Related Compounds

CompoundBiological TargetAssayIC50Reference
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylateTrypanosoma cruzi epimastigotesIn vitro viability assay28.21 ± 5.34 µM[5]
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylateTrypanosoma cruzi trypomastigotesIn vitro viability assay47.02 ± 8.70 µM[5]
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridHepG2 (human liver cancer) cellsMTT Assay (24h)22 µg/mL[4]
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridHepG2 (human liver cancer) cellsMTT Assay (48h)5.6 µg/mL[4]
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridMCF7 (human breast cancer) cellsMTT Assay (24h)54 µg/mL[4]
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridMCF7 (human breast cancer) cellsMTT Assay (48h)11.5 µg/mL[4]

Experimental Protocols

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

A common method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid[3].

Materials:

  • (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid

  • Palladium chloride (PdCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Formic acid (HCOOH)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • 100 mL Erlenmeyer flask

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% NaOH solution in a 100 mL Erlenmeyer flask.

  • Add 8-12 mL of formic acid in batches to the suspension.

  • Place the reaction mixture in a microwave reactor and irradiate for 3-5 minutes, or until the starting material is completely consumed (monitored by TLC).

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Acidify the mixture with 5% HCl.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.

In Vitro Leishmanicidal Activity Assay

This protocol is a generalized procedure based on the reported leishmanicidal activity of TMPP[6][7].

Materials:

  • Leishmania amazonensis promastigotes

  • Complete culture medium (e.g., Schneider's Drosophila Medium supplemented with 10% FBS)

  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Incubator (25-28°C)

  • Microplate reader

  • Resazurin or MTT reagent for viability assessment

Procedure:

  • Culture Leishmania amazonensis promastigotes in complete culture medium at 25-28°C until they reach the logarithmic growth phase.

  • Prepare a stock solution of TMPP in DMSO. Further dilute the stock solution with the culture medium to obtain the desired final concentrations (e.g., serial dilutions from 1600 to 6.25 µg/mL). Ensure the final DMSO concentration in the wells is non-toxic to the parasites (typically ≤ 0.5%).

  • Harvest the promastigotes by centrifugation, wash with PBS, and resuspend in fresh culture medium to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the various dilutions of TMPP to the wells. Include wells with parasites and medium only (negative control) and parasites with DMSO at the highest concentration used (vehicle control).

  • Incubate the plates at 25-28°C for 24, 48, 72, and 96 hours.

  • At each time point, assess parasite viability. For example, add 20 µL of resazurin solution to each well, incubate for another 4-6 hours, and then measure the fluorescence with a microplate reader (560 nm excitation / 590 nm emission).

  • Calculate the percentage of inhibition for each concentration of TMPP compared to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 Drug Discovery Workflow A Natural Product Isolation (e.g., from Piper longum) B Compound Identification (3-(3,4,5-Trimethoxyphenyl)propanoic acid) A->B C In Vitro Screening (e.g., Leishmanicidal Assay) B->C D Hit Identification (IC50 = 145 µg/mL) C->D E Lead Optimization (Synthesis of Derivatives) D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: A generalized workflow for natural product-based drug discovery.

G cluster_1 Leishmanicidal Assay Workflow P1 Culture L. amazonensis (Logarithmic Phase) P3 Plate Parasites (1x10^6 cells/mL) P1->P3 P2 Prepare TMPP Dilutions P4 Add TMPP to Wells P2->P4 P3->P4 P5 Incubate (24-96h) P4->P5 P6 Assess Viability (Resazurin Assay) P5->P6 P7 Calculate IC50 P6->P7

Caption: Experimental workflow for the in vitro leishmanicidal assay.

G cluster_2 Hypothesized Mechanism of Action of Related Compounds Compound Trimethoxyphenyl Scaffold (e.g., Trypanocidal Ester) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Damage ROS->Mito Causes Death Parasite Death Mito->Death Leads to

Caption: Hypothesized mechanism of action for related trypanocidal compounds.

Conclusion

While this compound itself is not well-studied, its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, shows promise as a lead compound in drug discovery, particularly in the area of antiprotozoal agents. Its demonstrated activity against Leishmania amazonensis warrants further investigation, including in vivo studies and exploration of its mechanism of action. The broader biological activities of compounds containing the 3,4,5-trimethoxyphenyl scaffold, especially in anticancer and other antiparasitic research, underscore the potential of TMPP as a valuable starting point for the synthesis of new and more potent therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this natural product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for this compound are:

  • Knoevenagel Condensation followed by Catalytic Hydrogenation: This route involves the condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid to form (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid, which is then reduced to the desired propanoic acid.

  • Malonic Ester Synthesis: This method utilizes the alkylation of a malonate ester with a suitable 2,3,4-trimethoxybenzyl halide, followed by hydrolysis and decarboxylation to yield the final product.

Q2: I am getting a low yield in the Knoevenagel condensation step. What are the common causes and solutions?

A2: Low yields in the Knoevenagel condensation can arise from several factors. Key areas to troubleshoot include the choice of catalyst and solvent, reaction temperature, and the presence of water, which can inhibit the reaction. Optimizing the base catalyst, such as using piperidine or triethylamine, and selecting an appropriate solvent like ethanol or toluene can improve yields. In some cases, gentle heating may be necessary to drive the reaction to completion, while azeotropic removal of water can also be beneficial.

Q3: My catalytic hydrogenation of the acrylic acid intermediate is sluggish or incomplete. How can I improve this step?

A3: Challenges during catalytic hydrogenation often relate to catalyst activity and reaction conditions. Ensure you are using a fresh, active catalyst, such as palladium on carbon (Pd/C). Catalyst poisoning from impurities carried over from the previous step can inhibit the reaction. Purifying the acrylic acid intermediate is recommended. If the reaction is slow, consider increasing the hydrogen pressure or temperature, though milder conditions are generally preferred to avoid side reactions. The choice of solvent can also play a role, with polar solvents like ethanol or methanol typically being effective.

Q4: What are the common side reactions in the malonic ester synthesis of this compound?

A4: A primary side reaction in malonic ester synthesis is dialkylation, where the malonic ester is alkylated twice, leading to a more substituted and undesired product. To minimize this, it is crucial to use a controlled amount of a mild base like sodium ethoxide to favor monoalkylation. Incomplete hydrolysis or decarboxylation can also reduce the final yield.

Troubleshooting Guides

Low Yield in Knoevenagel Condensation
Symptom Potential Cause Recommended Solution
Low conversion of starting materialsInefficient catalysisOptimize the catalyst (e.g., piperidine, triethylamine) and its concentration. Consider using a different base or a co-catalyst.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for side product formation.
Presence of waterUse anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically if using a non-polar solvent like toluene.
Formation of side productsBase is too strong, causing self-condensation of the aldehydeUse a weaker base.
Reaction temperature is too highLower the reaction temperature.
Issues with Catalytic Hydrogenation
Symptom Potential Cause Recommended Solution
Slow or incomplete reactionInactive catalystUse a fresh batch of catalyst. Ensure the catalyst is not expired or improperly stored.
Catalyst poisoningPurify the acrylic acid intermediate to remove any potential catalyst poisons.
Insufficient hydrogen pressureIncrease the hydrogen pressure. Use a high-pressure hydrogenation apparatus if necessary.
Formation of byproductsOver-reduction or side reactionsUse milder reaction conditions (lower temperature and pressure). Screen different catalysts to find one with better selectivity.
Challenges in Malonic Ester Synthesis
Symptom Potential Cause Recommended Solution
Presence of dialkylated productExcess base or reactive alkyl halideUse one equivalent of a mild base. Add the alkyl halide slowly to the reaction mixture.
Incomplete hydrolysisInsufficient base or reaction time for saponificationUse a sufficient excess of base (e.g., NaOH or KOH) and ensure the reaction goes to completion by monitoring with TLC.
Incomplete decarboxylationInsufficient heatingEnsure adequate heating during the acidic workup to promote decarboxylation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation and Hydrogenation

Step 1: Synthesis of (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid

  • To a solution of 2,3,4-trimethoxybenzaldehyde (1 equivalent) in ethanol, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid.

Step 2: Synthesis of this compound

  • Dissolve the (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-3 atm).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization if necessary.

Protocol 2: Malonic Ester Synthesis
  • In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.

  • Add sodium ethoxide (1 equivalent) and stir the mixture until the diethyl malonate is fully deprotonated.

  • Slowly add 2,3,4-trimethoxybenzyl bromide (1 equivalent) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester.

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the reaction and acidify with a strong acid (e.g., HCl).

  • Heat the acidic solution to induce decarboxylation.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2,3,4-Trimethoxybenzaldehyde (Precursor)

MethodReagentsConditionsYield (%)Reference
Vilsmeier-Haack Reaction1,2,3-trimethoxybenzene, DMF, POCl₃80-85 °C~75[1]

Visualizations

experimental_workflow cluster_knoevenagel Route 1: Knoevenagel Condensation & Hydrogenation cluster_malonic Route 2: Malonic Ester Synthesis start1 2,3,4-Trimethoxybenzaldehyde + Malonic Acid step1_1 Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start1->step1_1 intermediate1 (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid step1_1->intermediate1 step1_2 Catalytic Hydrogenation (H2, Pd/C, Ethanol) intermediate1->step1_2 end1 This compound step1_2->end1 start2 2,3,4-Trimethoxybenzyl Bromide + Diethyl Malonate step2_1 Alkylation (NaOEt, Ethanol) start2->step2_1 intermediate2 Diethyl 2-(2,3,4-trimethoxybenzyl)malonate step2_1->intermediate2 step2_2 Hydrolysis & Decarboxylation (NaOH, then H+/Heat) intermediate2->step2_2 end2 This compound step2_2->end2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_knoevenagel_troubleshooting Knoevenagel Troubleshooting cluster_hydrogenation_troubleshooting Hydrogenation Troubleshooting cluster_malonic_troubleshooting Malonic Ester Troubleshooting start Low Product Yield q1 Which step has low yield? start->q1 knoevenagel Knoevenagel Condensation q1->knoevenagel hydrogenation Hydrogenation q1->hydrogenation malonic Malonic Ester Synthesis q1->malonic k_q1 Check Catalyst & Solvent knoevenagel->k_q1 h_q1 Check Catalyst Activity hydrogenation->h_q1 m_q1 Control Stoichiometry (to avoid dialkylation) malonic->m_q1 k_q2 Optimize Temperature k_q1->k_q2 k_q3 Remove Water k_q2->k_q3 h_q2 Purify Intermediate h_q1->h_q2 h_q3 Increase H2 Pressure h_q2->h_q3 m_q2 Ensure Complete Hydrolysis m_q1->m_q2 m_q3 Ensure Complete Decarboxylation m_q2->m_q3 signaling_pathway cluster_cell Cancer Cell compound Trimethoxyphenyl Derivatives (e.g., Chalcones) akt AKT compound->akt Inhibition nfkb NF-κB compound->nfkb Inhibition apoptosis Apoptosis compound->apoptosis Induction akt->nfkb mtor mTOR akt->mtor akt->apoptosis Inhibition pi3k PI3K pi3k->akt proliferation Cell Proliferation nfkb->proliferation mtor->proliferation

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound on a C18 column?

A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the carboxyl group of your analyte can interact with residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[1][3][4] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail."

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[5][6][7] For an acidic compound like this compound, it is crucial to keep the mobile phase pH low, ideally at least 1.5 to 2 pH units below the analyte's pKa. At a low pH, the carboxylic acid group remains in its protonated (neutral) form, minimizing its interaction with the polar silanol groups on the stationary phase and thus reducing peak tailing.[2][3][8]

Q3: What is the pKa of this compound and why is it important?

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, extra-column effects can certainly contribute to peak tailing.[4][9] This can include issues such as:

  • Excessive tubing length or diameter between the injector, column, and detector.

  • Poorly made connections that create dead volume.

  • A contaminated or partially blocked column inlet frit.[2][3]

  • A void at the head of the column.[3][10]

Q5: Are there specific column chemistries that are better suited for analyzing this compound?

A5: Yes. While standard C18 columns can be used, columns with modern bonding and end-capping technologies are recommended to minimize residual silanol activity.[1][2] Look for columns marketed as "high purity silica," "end-capped," or those with alternative stationary phases like polymer-based or hybrid silica-organic materials which offer better pH stability and reduced silanol interactions.[1] A column with low silanol activity, such as a Newcrom R1, has also been reported for the analysis of this compound.[11]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.

Step 1: Evaluate and Optimize Mobile Phase pH

The first and most impactful step is to ensure your mobile phase pH is appropriate for your acidic analyte.

  • Problem: The mobile phase pH is too high (close to or above the pKa of the analyte).

  • Solution: Lower the mobile phase pH. A common practice for acidic compounds is to use a mobile phase with a pH between 2.5 and 3.5.[2] This can be achieved by adding a small amount of an acidifier.

  • Recommended Action: Prepare a mobile phase containing an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid is a good starting point.[11]

Mobile Phase pHExpected Peak Shape for this compoundRationale
pH < 3.0 Symmetrical The analyte is fully protonated (neutral), minimizing interaction with silanol groups.[2][8]
pH 3.0 - 4.5 Slight Tailing A fraction of the analyte will be ionized, leading to some secondary interactions.[6][7]
pH > 4.5 Significant Tailing The majority of the analyte is in its anionic form, leading to strong interactions with residual silanols.[5]
Step 2: Check for Column Issues

If adjusting the mobile phase pH does not resolve the issue, the problem may lie with the column itself.

  • Problem: Column contamination or degradation.

  • Solution: Flush the column with a strong solvent. If the problem persists, the column may be old or damaged and require replacement.[8]

  • Recommended Action:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents, starting with your mobile phase without the buffer, then 100% acetonitrile or methanol, followed by isopropanol.

    • If performance does not improve, consider replacing the column with a new, high-purity, end-capped C18 column.

Step 3: Inspect the HPLC System for Extra-Column Volume

Peak tailing that affects all peaks, not just your analyte of interest, often points to a system issue.[10]

  • Problem: Dead volume in the system.

  • Solution: Minimize tubing length and ensure all connections are properly fitted.

  • Recommended Action:

    • Inspect all tubing between the injector, column, and detector. Use the shortest possible length of narrow-bore (0.005") tubing.[4]

    • Check all fittings to ensure they are correctly swaged and there are no gaps.

    • If you are using a guard column, try removing it to see if the peak shape improves. A contaminated guard column can cause tailing.[12]

Step 4: Sample Overload and Solvent Mismatch

The sample itself can sometimes be the source of the problem.

  • Problem 1: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[3][13]

    • Solution: Dilute your sample and inject a smaller volume.

  • Problem 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% A to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: 275 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_system Check for Extra-Column Volume (tubing, connections) check_column->check_system No replace_column Replace Column flush_column->replace_column Still Tailing resolved Issue Resolved flush_column->resolved Resolved replace_column->check_system check_sample Is Sample Overloaded or in Strong Solvent? check_system->check_sample dilute_sample Dilute Sample / Change Solvent check_sample->dilute_sample Yes check_sample->resolved No dilute_sample->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Analyte_Interaction cluster_column C18 Column Surface cluster_mobile_phase Mobile Phase stationary_phase Silica Surface Si-OH (Silanol Group) analyte_low_ph Analyte (Low pH) R-COOH (Neutral) analyte_low_ph->stationary_phase:f0 Weak Interaction (Good Peak Shape) analyte_high_ph Analyte (High pH) R-COO- (Anionic) analyte_high_ph->stationary_phase:f1 Strong Interaction (Peak Tailing)

Caption: Analyte-stationary phase interactions at different pH values.

References

Technical Support Center: Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly NMR signal overlap, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the aromatic region of the ¹H NMR spectrum of this compound. What are the initial troubleshooting steps?

A1: Signal overlap in the aromatic region is a common challenge. A systematic approach is recommended, starting with simple experimental adjustments before progressing to more advanced techniques.

  • Change the Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[1][2] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆, can induce aromatic solvent-induced shifts (ASIS), which may resolve the overlapping signals.[1]

  • Vary the Temperature: Temperature can affect molecular conformation and hydrogen bonding, which in turn can alter the chemical shifts of protons. Acquiring spectra at different temperatures may help separate overlapping signals.

Q2: The methoxy signals in my ¹H NMR spectrum are overlapping. How can I resolve them?

A2: Overlap of the three methoxy singlets is expected. To resolve these signals, consider the following:

  • Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can be added to the NMR sample to induce large chemical shifts. The magnitude of the shift is dependent on the distance of the proton from the LSR coordinating site (in this case, likely the carboxylic acid). This can effectively spread out the overlapping methoxy signals.

  • Higher Field Strength Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals and may resolve the overlap.

Q3: How can I definitively assign the aromatic and aliphatic protons in this compound?

A3: Unambiguous assignment of all proton signals, especially in the crowded aromatic region, often requires two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help identify the coupling network between the two aromatic protons and the two methylene groups in the propanoic acid chain.[3][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[5][6][7] This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7][8] This is crucial for assigning quaternary carbons and for connecting the propanoic acid side chain to the aromatic ring.

Q4: The carboxylic acid proton signal is very broad and difficult to identify. How can I confirm its presence?

A4: The carboxylic acid proton is often broad and its chemical shift can be highly variable depending on concentration and solvent. To confirm its presence, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and experimental data for the related isomer 3-(3,4,5-Trimethoxyphenyl)propionic acid for comparison.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)
H-56.8 - 7.0
H-66.6 - 6.8
-CH₂- (alpha to COOH)2.6 - 2.8
-CH₂- (beta to COOH)2.8 - 3.0
2-OCH₃3.8 - 4.0
3-OCH₃3.8 - 4.0
4-OCH₃3.8 - 4.0
-COOH10.0 - 12.0 (variable, broad)

Note: Predicted data is based on computational models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~179
C-1~125
C-2~152
C-3~142
C-4~153
C-5~124
C-6~107
-CH₂- (alpha to COOH)~35
-CH₂- (beta to COOH)~25
2-OCH₃~61
3-OCH₃~60
4-OCH₃~56

Note: Predicted data is based on computational models and may vary from experimental values.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 3-(3,4,5-Trimethoxyphenyl)propionic acid in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2, H-66.70 (s, 2H)105.3
Ar-CH₂-2.92 (t, 2H)35.5
-CH₂-COOH2.70 (t, 2H)31.0
4-OCH₃3.84 (s, 9H)60.8
3,5-OCH₃56.1
C-1135.87
C-3, C-5153.1
C-4135.87
COOH178.1

Data from: Journal of Organic Chemistry, 2015, vol. 80, # 24, p. 12435-12443.[9]

Experimental Protocols

1. Solvent Study for Resolving Signal Overlap

  • Sample Preparation: Prepare separate, identically concentrated solutions (e.g., 5-10 mg in 0.6 mL) of this compound in different deuterated solvents such as CDCl₃, acetone-d₆, and benzene-d₆.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal dispersion, particularly in the aromatic and methoxy regions.

2. 2D NMR Spectroscopy for Structural Elucidation

The following are general procedures for acquiring common 2D NMR spectra. Specific parameters may need to be optimized for your instrument and sample.

  • ¹H-¹H COSY (Correlation Spectroscopy): [3][10]

    • Setup: Load a standard COSY pulse sequence.

    • Acquisition: Acquire a standard ¹H spectrum to determine the spectral width. Set the number of increments in the indirect dimension (t₁) to 128-256 for adequate resolution.

    • Processing: Process the 2D data using a sine-bell window function. Cross-peaks in the COSY spectrum indicate scalar (J) coupling between protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [6][11]

    • Setup: Load a standard HSQC pulse sequence.

    • Acquisition: Acquire ¹H and ¹³C spectra to determine the respective spectral widths. The experiment is proton-detected for higher sensitivity.

    • Processing: Process the 2D data. Cross-peaks indicate a direct one-bond correlation between a proton and a carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [8][12]

    • Setup: Load a standard HMBC pulse sequence.

    • Acquisition: Similar to HSQC, determine the ¹H and ¹³C spectral widths. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

    • Processing: Process the 2D data. Cross-peaks show correlations between protons and carbons that are two or three bonds apart, which is essential for assigning quaternary carbons and piecing together the molecular structure.

Mandatory Visualization

Troubleshooting_NMR_Overlap start Start: Overlapping Signals in ¹H NMR Spectrum solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent temp Vary Temperature start->temp lsr Use Lanthanide Shift Reagents (LSRs) start->lsr nmr_2d Perform 2D NMR Experiments start->nmr_2d For definitive assignment solvent->nmr_2d If overlap persists temp->nmr_2d If overlap persists lsr->nmr_2d If overlap persists cosy COSY (¹H-¹H Correlation) nmr_2d->cosy hsqc HSQC (¹H-¹³C One-Bond Correlation) nmr_2d->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) nmr_2d->hmbc resolved Resolved Spectrum & Complete Assignment cosy->resolved hsqc->resolved hmbc->resolved

Caption: Workflow for troubleshooting NMR signal overlap.

References

Technical Support Center: Purification of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, such as 2,3,4-trimethoxybenzaldehyde or the corresponding propiophenone, and side-products from the reaction. In syntheses involving reduction of a corresponding cinnamic acid derivative, the unsaturated precursor may be present as an impurity.

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization is a commonly employed and effective method for purifying this compound. For challenging separations of impurities with similar solubility, column chromatography can be utilized.

Q3: What are suitable analytical methods to assess the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. The melting point of the compound is a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooled too rapidly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
No crystal formation The solution is not saturated.Concentrate the solution by evaporating some of the solvent.
The compound is highly soluble in the chosen solvent.Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
Low recovery Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the yield.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation Inappropriate solvent system (eluent).Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is often a good starting point.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product is insoluble in the mobile phase The chosen eluent is too non-polar.Add a more polar solvent to the mobile phase to increase the solubility of the compound.
Compound streaks on the column The compound is too polar for the stationary phase.Consider using a more polar mobile phase or a different stationary phase (e.g., alumina). Adding a small amount of acetic acid to the eluent can sometimes improve the chromatography of carboxylic acids.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is adapted from a procedure for the closely related isomer, 3-(3,4,5-trimethoxyphenyl)propionic acid, and may require optimization.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent, such as ethyl acetate, until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, place the flask in an ice bath for 30 minutes to an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization, or a less polar solvent like hexane).

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization Primary Method chromatography Column Chromatography start->chromatography If Recrystallization Fails hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr mp Melting Point recrystallization->mp chromatography->hplc chromatography->nmr chromatography->mp end_product Pure Product hplc->end_product nmr->end_product mp->end_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize Yes check_purity Check Purity (TLC/HPLC) recrystallize->check_purity pure Pure Product check_purity->pure Yes oiling_out Oiling Out? check_purity->oiling_out No change_solvent Change Solvent/Cool Slowly oiling_out->change_solvent Yes low_yield Low Yield? oiling_out->low_yield No change_solvent->recrystallize optimize_solvent Minimize Solvent/Cool Thoroughly low_yield->optimize_solvent Yes column_chrom Perform Column Chromatography low_yield->column_chrom No optimize_solvent->recrystallize column_chrom->check_purity

Caption: A logical troubleshooting guide for the purification of this compound.

References

Improving solubility of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound in aqueous solutions?

A1: this compound is expected to have low intrinsic aqueous solubility. This is due to the presence of the hydrophobic trimethoxyphenyl group. As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous solution.

Q2: I am observing precipitation when I try to dissolve the compound in my aqueous buffer. What is the likely cause and how can I resolve this?

A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. The primary cause is that the concentration you are trying to achieve exceeds the compound's solubility under your experimental conditions. To resolve this, you can try the following:

  • Increase the pH: As a carboxylic acid, increasing the pH of your buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2]

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution can help to increase the solubility.

  • Gentle heating and sonication: These methods can help to overcome the energy barrier for dissolution. However, ensure that your compound is stable at elevated temperatures.

  • Prepare a stock solution: Dissolve the compound in a suitable organic solvent (like DMSO) at a high concentration first, and then add it dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound, like other carboxylic acids, is significantly influenced by pH. In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), making the molecule less polar and thus less soluble in water. As the pH increases to become more alkaline, the carboxylic acid group deprotonates to form the carboxylate anion (-COO-). This ionized form is more polar and, therefore, more soluble in aqueous solutions.[1][2] A significant increase in solubility is generally observed when the pH is above the compound's pKa.

Q4: What are some common co-solvents that can be used to improve the solubility of this compound?

A4: Common water-miscible organic solvents, often referred to as co-solvents, can be used to enhance the solubility of poorly soluble drugs.[1] Some suitable options include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly lower molecular weight PEGs like PEG 300 and PEG 400.

It is crucial to use the minimum amount of co-solvent necessary and to ensure its compatibility with your experimental system, especially in biological assays where solvents can have their own effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in water. Low intrinsic aqueous solubility.1. Attempt to dissolve in a small amount of a water-miscible organic solvent (e.g., DMSO) first to create a stock solution. 2. Increase the pH of the aqueous solution to > 7.0.
Precipitation occurs when adding a DMSO stock solution to an aqueous buffer. The concentration of the compound in the final aqueous solution is above its solubility limit. The rapid change in solvent polarity causes the compound to crash out.1. Lower the final concentration of the compound. 2. Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. 3. Warm the aqueous buffer slightly before adding the stock solution. 4. Increase the percentage of co-solvent in the final solution, if permissible for the experiment.
Inconsistent results in biological assays. The compound may be precipitating out of the media over time.1. Visually inspect your assay plates or tubes for any signs of precipitation before and after the experiment. 2. Consider using a solubility-enhancing excipient, such as a cyclodextrin, to form a stable inclusion complex.
Difficulty in preparing a concentrated aqueous stock solution. The desired concentration is well above the compound's aqueous solubility.1. Prepare a stock solution in a suitable organic solvent. 2. Consider forming a salt of the compound (e.g., sodium or potassium salt) which is likely to have higher aqueous solubility.[1]

Quantitative Data

Compound Solvent Temperature (°C) Estimated Solubility Reference
3-(3,4,5-Trimethoxyphenyl)propanoic acidWater251942 mg/L[3]
3-(3,4,5-Trimethoxyphenyl)propanoic acidMethanol-0.1 g/mL (clear solution)[4][5]
3-(3,4,5-Trimethoxyphenyl)propanoic acidDMSO-50 mg/mL[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the solubility as a function of pH.

Protocol 2: Preparation of a Solution Using a Co-solvent
  • Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.

  • Dilution into Aqueous Medium: While vigorously stirring the desired aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_result Result A Weigh Compound C Add Compound to Solvent A->C B Prepare Buffers/Co-solvents B->C D Agitate/Sonicate C->D E Observe for Precipitation D->E G Clear Solution? E->G F Quantify Solubility (e.g., HPLC) G->C No, optimize G->F Yes

Caption: Experimental workflow for improving solubility.

ph_solubility_relationship cluster_plot pH vs. Solubility cluster_structures Chemical Forms p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 Low pH Low pH Protonated R-COOH (Low Solubility) High pH High pH Deprotonated R-COO- (High Solubility) Low Solubility Low Solubility High Solubility High Solubility

Caption: Relationship between pH and solubility for a carboxylic acid.

References

Stability issues of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-(2,3,4-Trimethoxyphenyl)propanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's carboxylic acid functional group makes it susceptible to pH-dependent degradation, particularly hydrolysis.

  • Solvent: The choice of solvent can impact solubility and stability. While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV radiation, may cause photolytic degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly given the electron-rich trimethoxyphenyl ring.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions of this compound, typically prepared in anhydrous DMSO, should be stored at -80°C in tightly sealed vials to minimize water absorption and degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue known as "crashing out" and is due to the compound's lower solubility in aqueous solutions compared to DMSO. Here are some troubleshooting steps:

  • Decrease the final concentration: The desired concentration in the aqueous medium may exceed the compound's solubility limit.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations.[2]

  • Use a higher concentration stock: This allows for the addition of a smaller volume of DMSO to the aqueous medium, keeping the final DMSO concentration low (ideally ≤0.5% for cell-based assays).[3]

  • Pre-warm the aqueous solution: Warming the buffer or medium to 37°C can sometimes improve solubility.[2]

  • Consider co-solvents: In some cases, the use of a co-solvent in the final formulation may be necessary, but this should be carefully evaluated for compatibility with the experimental system.[3]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated.[4][5] This involves subjecting the compound to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6][7] The HPLC method must be able to separate the intact compound from all formed degradants.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over time in an aqueous buffer. Hydrolysis or oxidation.Conduct a stability study at different pH values and temperatures to determine the optimal conditions. Consider using a freshly prepared solution for each experiment.
Appearance of new peaks in HPLC analysis of a stored solution. Degradation of the compound.Perform forced degradation studies to identify the degradation products and elucidate the degradation pathway. This information is crucial for developing a robust stability-indicating method.[8]
Inconsistent results in biological assays. Compound instability or precipitation in the assay medium.Verify the compound's stability under the specific assay conditions (e.g., temperature, pH, media components). Visually inspect for any precipitation.
Discoloration of the solution upon storage. Oxidative degradation or photodecomposition.Store solutions protected from light and consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Quantitative Data Summary

Table 1: Illustrative Stability of this compound (100 µM) in Different Buffers at 37°C

Buffer (pH)Time (hours)% Remaining (Illustrative)
Acetate (pH 4.5)0100
2498
4895
Phosphate (pH 7.4)0100
2492
4885
Carbonate (pH 9.0)0100
2480
4865

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector and a data acquisition system.

2. Chromatographic Conditions (Initial):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of the compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[4][5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (70°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Experimental workflow for a forced degradation study.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm kras Oncogenic K-Ras raf RAF kras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation compound 3-(Trimethoxyphenyl) -containing Compounds compound->kras Inhibits membrane association

Caption: Potential signaling pathway inhibited by trimethoxyphenyl compounds.

References

Technical Support Center: Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies for this compound and related structures include:

  • Route 1: Perkin Reaction followed by Hydrogenation. This involves the condensation of 2,3,4-Trimethoxybenzaldehyde with an acid anhydride (like acetic anhydride) to form 2,3,4-Trimethoxycinnamic acid, which is subsequently hydrogenated to the desired propanoic acid.

  • Route 2: Willgerodt-Kindler Reaction. This route typically starts from 2,3,4-Trimethoxyacetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate. Subsequent hydrolysis yields the target carboxylic acid.

Q2: What are the potential side reactions I should be aware of during the Perkin reaction step?

A2: The Perkin reaction, while effective, can be prone to side reactions. A notable side reaction is the decarboxylation of an intermediate, which can lead to the formation of an alkene byproduct instead of the desired cinnamic acid derivative.[1][2] The high temperatures often required for the Perkin condensation can promote this decarboxylation.

Q3: What are the common byproducts observed during the hydrogenation of 2,3,4-trimethoxycinnamic acid?

A3: During the catalytic hydrogenation of the cinnamic acid intermediate, several side products can form, primarily due to over-reduction. These can include:

  • Cinnamyl alcohol derivative: Reduction of the carboxylic acid group to an alcohol can occur, especially with more reactive catalysts or harsh conditions.[3]

  • Cyclohexyl derivative: The aromatic ring is susceptible to reduction under certain catalytic conditions, leading to the formation of 3-(2,3,4-Trimethoxycyclohexyl)propanoic acid.[4] This is more likely with catalysts like rhodium on carbon or under high pressure and temperature.[4]

Q4: What challenges might I face with the Willgerodt-Kindler reaction?

A4: The Willgerodt-Kindler reaction can sometimes result in complex reaction mixtures.[5] Potential issues include:

  • Incomplete reaction: Unreacted starting ketone may remain, complicating purification.

  • Formation of sulfur-containing byproducts: The reaction mechanism involves several sulfur-containing intermediates, and side reactions can lead to the formation of various cyclic sulfur compounds.[6]

  • Incomplete hydrolysis: The thioamide intermediate may not fully hydrolyze to the carboxylic acid, resulting in a mixture of the two.[7][8]

Troubleshooting Guides

Perkin Reaction Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Low yield of cinnamic acid derivative Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the base catalyst (e.g., sodium acetate) is anhydrous and used in sufficient quantity.
Decarboxylation side reaction.- Attempt the reaction at a lower temperature for a longer duration.- Consider using a milder base.
Presence of an unexpected alkene byproduct Decarboxylation of the β-keto acid intermediate.- Optimize reaction temperature to favor the desired condensation over decarboxylation.[1]
Dark-colored reaction mixture Polymerization or decomposition of the aldehyde.- Ensure the aldehyde is pure and free of oxidized impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Incomplete reduction of the double bond Inactive or insufficient catalyst.- Use fresh, high-quality catalyst.- Increase catalyst loading.- Ensure efficient stirring to maintain catalyst suspension.
Insufficient hydrogen pressure or poor hydrogen delivery.- Check for leaks in the hydrogenation apparatus.- Increase hydrogen pressure (within safe limits of the equipment).- Ensure the reaction solvent is adequately saturated with hydrogen.
Formation of cinnamyl alcohol byproduct Over-reduction of the carboxylic acid.- Use a less reactive catalyst (e.g., palladium on carbon is generally selective for the double bond).- Perform the reaction under milder conditions (lower temperature and pressure).[3]
Reduction of the aromatic ring Use of a highly active catalyst or harsh conditions.- Avoid highly active catalysts like rhodium if aromatic ring preservation is desired.[4]- Use lower hydrogen pressure and temperature.
Willgerodt-Kindler Reaction Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Low yield of thioamide/carboxylic acid Incomplete reaction.- Increase reaction time and/or temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[9][10]- Ensure the correct stoichiometry of sulfur and amine.
Presence of unreacted ketone Insufficient reaction time or temperature.- Prolong the reaction time or increase the temperature.
Mixture of thioamide and carboxylic acid in the final product Incomplete hydrolysis of the thioamide.- Extend the duration of the hydrolysis step.- Use a higher concentration of the acid or base for hydrolysis.- Ensure adequate heating during hydrolysis.
Complex mixture of byproducts Side reactions involving sulfur and the amine.- The use of a dipolar aprotic solvent like DMF has been reported to improve reaction outcomes.[5]- Base-catalyzed conditions (e.g., with triethylamine) may also lead to cleaner reactions.[5]

Experimental Protocols

Route 1: Perkin Reaction and Subsequent Hydrogenation

Step 1: Synthesis of (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid (Perkin Reaction)

  • Materials: 2,3,4-Trimethoxybenzaldehyde, acetic anhydride, anhydrous potassium acetate.

  • Procedure: A mixture of 2,3,4-Trimethoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (1.5 equivalents) is heated with stirring at 180°C for 5-8 hours. The reaction mixture is then cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and then dissolved in a sodium carbonate solution. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude cinnamic acid derivative. The product is purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Materials: (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid, 10% Palladium on Carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure: The synthesized cinnamic acid derivative (1 equivalent) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is added. The vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed (monitored by pressure drop or TLC). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane.[11]

Route 2: Willgerodt-Kindler Reaction
  • Materials: 2,3,4-Trimethoxyacetophenone, sulfur, morpholine, sodium hydroxide.

  • Procedure: A mixture of 2,3,4-Trimethoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated to reflux for several hours.[9] After cooling, the reaction mixture is subjected to hydrolysis by adding a solution of sodium hydroxide and refluxing for an additional period. The cooled reaction mixture is then acidified with concentrated hydrochloric acid. The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization.

Analytical Methods for Purity Assessment

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the product and intermediates. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid for peak shape) would be a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities. Derivatization of the carboxylic acid to a more volatile ester may be necessary.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification of impurities by comparing the spectra to known standards.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Data Presentation

Table 1: Comparison of General Reaction Conditions and Potential Yields

Reaction Starting Material Key Reagents Typical Conditions Potential Yield Key Side Reactions
Perkin Reaction2,3,4-TrimethoxybenzaldehydeAcetic anhydride, Potassium acetate180°C, 5-8 hours60-70%Decarboxylation to alkene
Catalytic Hydrogenation2,3,4-Trimethoxycinnamic acidH₂, Pd/CRT, 1-4 atm H₂>90%Over-reduction of aromatic ring, reduction of carboxylic acid
Willgerodt-Kindler2,3,4-TrimethoxyacetophenoneSulfur, Morpholine, then NaOHReflux, several hours50-70%Incomplete hydrolysis, formation of sulfur byproducts

Note: Yields are estimates based on similar reactions and may vary depending on specific experimental conditions.

Visualizations

Synthesis_Pathways A 2,3,4-Trimethoxy- benzaldehyde B Perkin Reaction (Acetic Anhydride, K₂CO₃) A->B Route 1 C (E)-3-(2,3,4-Trimethoxy- phenyl)acrylic acid B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E 3-(2,3,4-Trimethoxy- phenyl)propanoic acid (Final Product) D->E F 2,3,4-Trimethoxy- acetophenone G Willgerodt-Kindler Reaction (S, Morpholine) F->G Route 2 H Thioamide Intermediate G->H I Hydrolysis (NaOH, H₃O⁺) H->I I->E

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Experiment Complete check_purity Analyze product purity (TLC, HPLC, NMR) start->check_purity pure Product is Pure (Proceed with next step) check_purity->pure Yes impure Product is Impure check_purity->impure No identify_impurity Identify Impurity (MS, NMR) impure->identify_impurity purify Purify Product (Recrystallization, Chromatography) impure->purify unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Starting Material side_product Side Product(s) Identified identify_impurity->side_product Byproduct adjust_conditions Adjust Reaction Conditions (Time, Temp, Reagents) unreacted_sm->adjust_conditions side_product->adjust_conditions re_run Re-run Reaction adjust_conditions->re_run purify->check_purity

Caption: General workflow for troubleshooting synthesis and purification.

References

Technical Support Center: Optimizing HPLC Mobile Phase for 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions for the HPLC separation of 3-(2,3,4-Trimethoxyphenyl)propanoic acid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are co-eluting or have very poor resolution. What are the initial steps to improve separation?

A1: Co-elution of isomers is a common challenge in HPLC. A systematic approach to optimizing the mobile phase is the first line of action.[1] Here are the initial steps:

  • Assess Peak Purity: If you have a Diode Array Detector (DAD), perform a peak purity analysis to confirm that your peak indeed consists of co-eluting isomers.[1] Asymmetrical peaks, such as those with shoulders or appearing broader than expected, can also indicate co-elution.[1]

  • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) will generally increase retention times and may improve the separation between isomers.[1]

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities and may resolve the isomers.[1]

  • Modify the Mobile Phase pH: Since this compound is an acidic compound, altering the pH of the mobile phase can change its ionization state and dramatically affect its retention and selectivity on the column.[1]

Q2: I've tried adjusting the solvent strength and switching organic modifiers, but the resolution is still not satisfactory. What should I try next?

A2: If initial mobile phase adjustments are insufficient, the next step is to fine-tune the mobile phase pH and consider the buffer system.

  • Systematic pH Adjustment: For acidic compounds like this compound, operating the mobile phase at a pH around the pKa of the analyte can lead to significant changes in selectivity. Try adjusting the pH in small increments (e.g., 0.2 pH units) to find the optimal separation. A reverse-phase HPLC method for 3-(2,3,4-Trimethoxyphenyl)propionic acid has been successfully performed using a mobile phase containing acetonitrile, water, and phosphoric acid, indicating that an acidic pH is a good starting point.[2]

  • Buffer Selection: The choice of buffer is crucial for maintaining a stable pH and achieving reproducible results. Phosphate buffers are commonly used for low to neutral pH ranges. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or acetic acid should be used instead of non-volatile ones like phosphoric acid.[2]

Q3: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A3: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3] For an acidic compound, ensure the mobile phase pH is low enough to suppress the ionization of silanol groups (typically below pH 4). Using a high-purity silica column with low silanol activity can also mitigate this issue.[2][3]

  • Peak Fronting: This is often a sign of column overload. Try reducing the concentration of your sample or the injection volume.

Q4: I am observing shifting retention times from one injection to the next. What could be the cause?

A4: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to variability in retention.[4] Prepare fresh mobile phase for each run and ensure all components are accurately measured and well-mixed. If using a gradient, ensure the pump is functioning correctly.[4]

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: For positional isomers, a reversed-phase C18 column is a common and effective starting point.[1] A suggested initial mobile phase could be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to control the ionization of the carboxylic acid group.[2] A gradient elution from a lower to a higher concentration of the organic solvent is recommended for initial screening to determine the elution range of the isomers.[1]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different elution strengths and can offer different selectivities. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and generally results in shorter retention times. However, methanol can sometimes provide better selectivity for separating structurally similar compounds.[5] It is recommended to screen both solvents during method development.

Q3: What type of HPLC column is best for separating isomers?

A3: The choice of column depends on the nature of the isomers:

  • Positional Isomers: Standard reversed-phase columns like C18 or C8 are often sufficient. Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions.[5][6]

  • Enantiomers (Chiral Isomers): These require a chiral stationary phase (CSP) for separation.[7] There are various types of CSPs, including polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and cyclodextrin-based columns.[7] A screening of several different chiral columns is often necessary to find one that provides adequate separation.[1]

Experimental Protocols

Protocol 1: Initial Screening of Mobile Phase Composition

This protocol describes a gradient elution method for the initial evaluation of the separation of this compound isomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Isocratic Method Optimization

Based on the results from the initial screening, an isocratic method can be developed to optimize the separation.

  • HPLC System and Column: Same as Protocol 1.

  • Mobile Phase: A fixed percentage of Mobile Phase A and B determined from the screening run (e.g., 60% A and 40% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Systematic Adjustments:

    • Vary the percentage of acetonitrile by ±2-5% to fine-tune the retention and resolution.

    • Prepare the mobile phase with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate buffer) to assess the impact on selectivity.

Data Presentation

The following tables represent illustrative data from a hypothetical mobile phase optimization study for two isomers of this compound.

Table 1: Effect of Acetonitrile Concentration on Isomer Separation (Isocratic)

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
45%12.513.81.8
50%9.810.61.5
55%7.27.71.1

Table 2: Effect of Mobile Phase pH on Isomer Separation (Isocratic, 50% Acetonitrile)

Mobile Phase pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2.510.511.51.7
3.09.810.61.5
3.58.99.51.2

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis & Finalization prep_sample Prepare Isomer Sample gradient_run Perform Scouting Gradient Run prep_sample->gradient_run prep_mobile_phase Prepare Mobile Phases (A & B) prep_mobile_phase->gradient_run isocratic_method Develop Isocratic Method gradient_run->isocratic_method Identify Elution % optimize_solvent Optimize Solvent Strength isocratic_method->optimize_solvent optimize_ph Optimize Mobile Phase pH optimize_solvent->optimize_ph Fine-tune change_solvent Screen Alternative Organic Modifier (Methanol) optimize_ph->change_solvent If resolution is poor analyze_data Analyze Data (Resolution, Tailing) optimize_ph->analyze_data change_solvent->analyze_data final_method Finalize Optimized Method analyze_data->final_method Resolution > 1.5

Caption: Experimental workflow for HPLC mobile phase optimization.

TroubleshootingTree cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Poor Isomer Separation co_elution Co-elution / Poor Resolution start->co_elution Symptom peak_tailing Peak Tailing start->peak_tailing Symptom rt_shift Retention Time Shift start->rt_shift Symptom adjust_strength Adjust Solvent Strength co_elution->adjust_strength Step 1 check_ph Lower Mobile Phase pH peak_tailing->check_ph reduce_load Reduce Sample Load peak_tailing->reduce_load Also consider check_equilibration Check Column Equilibration rt_shift->check_equilibration check_mp Remake Mobile Phase rt_shift->check_mp If problem persists change_solvent Switch Organic Modifier (ACN/MeOH) adjust_strength->change_solvent If no improvement adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph If no improvement change_column Change Stationary Phase adjust_ph->change_column Last resort

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and well-documented synthetic pathway commences with 2,3,4-trimethoxybenzaldehyde. This route typically involves a two-step process:

  • Knoevenagel or Perkin-type Condensation: The aldehyde is reacted with an active methylene compound, such as malonic acid or its esters, to form the intermediate, 3-(2,3,4-trimethoxyphenyl)acrylic acid.

  • Catalytic Hydrogenation: The subsequent reduction of the carbon-carbon double bond in the acrylic acid intermediate yields the final product, this compound.

An alternative, though less common, route is the Willgerodt-Kindler reaction, which can also be employed to synthesize the target molecule.

Q2: What are the critical parameters to control during the Knoevenagel condensation step?

A2: To ensure high yield and purity of the acrylic acid intermediate, the following parameters are critical:

  • Choice of Base: Weak bases like pyridine or triethylamine are commonly used as catalysts. The selection and concentration of the base can significantly influence the reaction rate and the formation of by-products.

  • Reaction Temperature: The reaction is often carried out at elevated temperatures, but excessive heat can lead to decarboxylation of the malonic acid starting material or other side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics. Pyridine can often serve as both the base and the solvent.

Q3: What type of catalyst is typically used for the hydrogenation step?

A3: The catalytic hydrogenation of the acrylic acid intermediate is most commonly performed using a heterogeneous catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other platinum group metal catalysts can also be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield in the Knoevenagel Condensation Step
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Sub-optimal Base Concentration The amount of basic catalyst is crucial. Titrate the optimal amount of base for your specific reaction conditions.
Moisture in Reagents Ensure all reagents and solvents are anhydrous, as water can interfere with the condensation reaction.
Issue 2: Presence of Impurities after Synthesis

Several impurities can arise during the synthesis. Below is a summary of common impurities, their potential origin, and recommended analytical methods for their detection.

Impurity NameStructurePotential OriginRecommended Analytical Method
2,3,4-Trimethoxybenzaldehyde Starting MaterialIncomplete Knoevenagel condensation.HPLC, GC-MS
3-(2,3,4-Trimethoxyphenyl)acrylic acid IntermediateIncomplete catalytic hydrogenation.HPLC, NMR
Malonic Acid Starting MaterialUnreacted starting material from the Knoevenagel condensation.HPLC
Self-condensation products of 2,3,4-trimethoxybenzaldehyde Complex Aldol ProductsSide reaction during the Knoevenagel condensation, especially under strongly basic conditions.LC-MS, NMR

Analytical Methods for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for detecting the presence of the impurities mentioned above. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.

Experimental Protocols

Key Experiment 1: Synthesis of 3-(2,3,4-trimethoxyphenyl)acrylic acid via Knoevenagel Condensation

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of 2,3,4-trimethoxybenzaldehyde and malonic acid in pyridine is heated under reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 3-(2,3,4-trimethoxyphenyl)acrylic acid.

Key Experiment 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 3-(2,3,4-trimethoxyphenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol (as solvent)

  • Hydrogen gas

Procedure:

  • The 3-(2,3,4-trimethoxyphenyl)acrylic acid is dissolved in ethanol in a suitable hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is connected to a hydrogen source and the reaction mixture is subjected to hydrogenation at a suitable pressure and temperature.

  • The reaction is monitored for the uptake of hydrogen.

  • Upon completion, the catalyst is removed by filtration through a bed of celite.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Visualizations

To aid in understanding the experimental workflow and the relationship between the reactants and products, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation start 2,3,4-Trimethoxybenzaldehyde + Malonic Acid process1 Reflux in Pyridine start->process1 Reactants intermediate 3-(2,3,4-Trimethoxyphenyl)acrylic acid process1->intermediate Product process2 H2, Pd/C in Ethanol intermediate->process2 Reactant final_product This compound process2->final_product Final Product Impurity_Relationship main_product This compound impurity1 Unreacted Starting Material: 2,3,4-Trimethoxybenzaldehyde main_product->impurity1 arises from incomplete Step 1 impurity2 Incomplete Reaction Intermediate: 3-(2,3,4-Trimethoxyphenyl)acrylic acid main_product->impurity2 arises from incomplete Step 2 impurity3 Side Reaction Product: Self-condensation Adduct impurity1->impurity3 can lead to

Technical Support Center: Mass Spectrometry Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrum of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is based on general principles of mass spectrometry and data from related methoxy-substituted phenylpropanoic acid isomers, as a reference spectrum for the target compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: this compound has a molecular formula of C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 241.26. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 239.24.

Q2: What are some common adduct ions I might observe in the mass spectrum?

A2: Adduct formation is common in soft ionization techniques like electrospray ionization (ESI). You may observe ions corresponding to the addition of common cations from your solvents, glassware, or buffers. These can include:

  • [M+Na]⁺: Addition of a sodium ion.

  • [M+K]⁺: Addition of a potassium ion.

  • [M+NH₄]⁺: Addition of an ammonium ion, especially if ammonium salts are used in the mobile phase.

Q3: What is in-source fragmentation and how might it affect my spectrum?

A3: In-source fragmentation is the breakdown of the analyte within the ionization source of the mass spectrometer before mass analysis. This can lead to the appearance of fragment ions in the mass spectrum that might be mistaken for impurities or other compounds. For this compound, in-source fragmentation could result in the loss of methoxy groups or cleavage of the propanoic acid side chain.

Q4: Are there any common contaminants that could interfere with my analysis?

A4: Yes, contaminants from solvents, sample preparation materials, or the instrument itself can appear in your mass spectrum. Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and compounds leaching from plasticware. It is always good practice to run a blank sample (injecting only the solvent) to identify background ions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mass spectrometry analysis of this compound.

Issue 1: I don't see the expected molecular ion peak.

Possible Causes and Solutions:

  • In-source Fragmentation: The molecular ion may be unstable and completely fragment in the ion source.

    • Solution: Try using a softer ionization method or reducing the energy in the ion source (e.g., lower the fragmentor or capillary voltage in ESI).

  • Poor Ionization: The compound may not be ionizing efficiently under the current conditions.

    • Solution: Optimize the ionization source parameters. For ESI, adjust the pH of the mobile phase to promote protonation (positive mode) or deprotonation (negative mode). For acidic compounds like this, negative ion mode is often more sensitive.

  • Sample Degradation: The compound may be degrading before or during analysis.

    • Solution: Ensure the sample is fresh and has been stored correctly. Avoid excessive heat and light exposure.

Issue 2: My spectrum is dominated by peaks that are not the molecular ion.

Possible Causes and Solutions:

  • High Level of In-source Fragmentation: As mentioned above, high source energy can cause extensive fragmentation.

    • Solution: Reduce the source energy.

  • Presence of Contaminants: The dominant peaks may be from contaminants that ionize more readily than your analyte.

    • Solution: Run a solvent blank to identify contaminant peaks. Use high-purity solvents and clean glassware.

  • Adduct Formation: In some cases, adduct ions can be more abundant than the protonated or deprotonated molecular ion.

    • Solution: While sometimes unavoidable, you can try to minimize adduct formation by using high-purity solvents and avoiding sources of sodium and potassium (e.g., certain types of glassware).

Issue 3: I see unexpected peaks with specific mass differences from my molecular ion.

Possible Causes and Solutions:

  • Neutral Losses: These are often due to fragmentation. Common neutral losses for this molecule could include:

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of CH₃ (15 Da) or CH₃O (31 Da): From the methoxy groups.

    • Loss of CO₂ (44 Da) or COOH (45 Da): From the carboxylic acid group.[1][2][3]

  • Isotope Peaks: You will see smaller peaks at M+1, M+2, etc., due to the natural abundance of isotopes like ¹³C. The relative intensity of these peaks can help confirm your molecular formula.

Data Presentation: Expected and Potential Artifactual Ions

The following table summarizes the expected molecular ions and potential artifactual ions for this compound (MW = 240.25).

Ion TypeFormulaExpected m/z (Positive Mode)Expected m/z (Negative Mode)Notes
Expected Molecular Ions
Protonated Molecule[C₁₂H₁₆O₅+H]⁺241.10-The primary ion expected in positive ESI.
Deprotonated Molecule[C₁₂H₁₆O₅-H]⁻-239.08The primary ion expected in negative ESI.
Common Adducts
Sodium Adduct[C₁₂H₁₆O₅+Na]⁺263.08-Common artifact from glassware or solvents.
Potassium Adduct[C₁₂H₁₆O₅+K]⁺279.05-Common artifact from glassware or solvents.
Ammonium Adduct[C₁₂H₁₆O₅+NH₄]⁺258.12-Common if ammonium salts are used.
Potential In-Source Fragments
Loss of a Methyl Group[M-CH₃]⁺226.08-Fragmentation of a methoxy group.
Loss of a Methoxy Group[M-CH₃O]⁺210.08-Fragmentation of a methoxy group.
Loss of Carboxyl Group[M-COOH]⁺196.11-Cleavage of the propanoic acid side chain.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to make a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 2: General LC-MS Method for Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to determine the best ionization.

    • Scan Range: m/z 100-500.

    • Source Parameters (as a starting point, optimize as needed):

      • Capillary Voltage: 3.0-4.0 kV.

      • Gas Temperature: 300-350 °C.

      • Gas Flow: 8-12 L/min.

      • Fragmentor/Nozzle Voltage: Start with a low value (e.g., 80-120 V) to minimize in-source fragmentation and increase if fragmentation information is desired.

Visualizations

fragmentation_pathway M [M+H]⁺ m/z 241 frag1 [M+H - CH₃]⁺ m/z 226 M->frag1 - CH₃ frag2 [M+H - CH₃O]⁺ m/z 210 M->frag2 - CH₃O frag3 [M+H - COOH]⁺ m/z 196 M->frag3 - COOH troubleshooting_workflow start Artifacts in Mass Spectrum q1 Is the molecular ion ([M+H]⁺ or [M-H]⁻) present? start->q1 a1_yes Analyze other peaks as potential fragments or adducts. q1->a1_yes Yes a1_no Check for in-source fragmentation or poor ionization. q1->a1_no No q2 Are there peaks corresponding to common adducts ([M+Na]⁺, [M+K]⁺)? a1_yes->q2 a1_no->q2 a2_yes Confirm with blank run. Use high-purity solvents and clean glassware. q2->a2_yes Yes a2_no Proceed to analyze fragmentation. q2->a2_no No q3 Are there unexpected peaks not related to M? a2_yes->q3 a2_no->q3 a3_yes Run a solvent blank to identify contaminants. q3->a3_yes Yes a3_no Spectrum is likely clean. q3->a3_no No

References

Validation & Comparative

A Comparative Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid and 3-(3,4,5-Trimethoxyphenyl)propanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical properties, synthesis, and biological activities of two isomeric compounds: 3-(2,3,4-Trimethoxyphenyl)propanoic acid and 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct characteristics of these molecules. While comprehensive data is available for the 3,4,5-isomer, information regarding the biological profile of the 2,3,4-isomer is notably limited in current scientific literature.

Chemical and Physical Properties

The placement of the three methoxy groups on the phenyl ring results in distinct physical and chemical properties for each isomer. A summary of these properties is presented in Table 1.

PropertyThis compound3-(3,4,5-Trimethoxyphenyl)propanoic acid
Molecular Formula C₁₂H₁₆O₅C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol [1]240.25 g/mol [2]
CAS Number 33130-04-0[1]25173-72-2[2]
Appearance Not specified in available literatureWhite to almost white crystalline powder[2]
Melting Point Not specified in available literature100-104 °C[3]
Solubility Not specified in available literatureSoluble in DMSO (~25 mg/mL)[3]
¹H NMR (CDCl₃) Not specified in available literatureδ: 6.70 (2H, s), 3.84 (9H, s), 2.92 (2H, t), 2.70 (2H, t) ppm[2]
¹³C NMR (CDCl₃) Not specified in available literatureδ: 178.1, 153.1, 135.87, 105.3, 60.8, 56.1, 35.5, 31.0 ppm[2]

Synthesis Protocols

Detailed synthesis protocols are available for 3-(3,4,5-Trimethoxyphenyl)propanoic acid, primarily through the reduction of the corresponding cinnamic acid derivative. A representative protocol is outlined below.

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

This protocol describes the synthesis from (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid via a microwave-assisted reduction.

Materials:

  • (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid

  • Palladium(II) chloride (PdCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Formic acid (HCOOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • 5% Hydrochloric acid (HCl)

  • Ice water

Procedure:

  • Suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% NaOH solution in a 100 mL Erlenmeyer flask.[2]

  • Add 8-12 mL of formic acid batchwise to the suspension.[2]

  • Irradiate the mixture with microwaves for 3-5 minutes, or until the starting material is completely consumed.[2]

  • After the reaction is complete, cool the mixture and pour it into ice water.[2]

  • Acidify the aqueous mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[2]

  • Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.[2]

  • Remove the solvent by evaporation.

  • Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[2]

A detailed, experimentally validated synthesis protocol for this compound was not identified in the surveyed literature.

Biological Activity and Performance

The biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid have been explored to some extent, with notable findings in the area of antiparasitic agents. In contrast, there is a significant lack of published data on the biological effects of this compound, precluding a direct comparative assessment of their performance.

3-(3,4,5-Trimethoxyphenyl)propanoic acid

This isomer is a known natural product found in plants of the Piper genus, such as long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[2][4] Its presence in these traditionally used medicinal plants suggests potential bioactive properties.

One study has demonstrated the antileishmanial activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid. The compound was tested against Leishmania amazonensis promastigotes, though specific quantitative data such as IC₅₀ values were not provided in the available abstract.

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active molecules, including the potent anticancer agent podophyllotoxin.[5] This suggests that derivatives of 3-(3,4,5-Trimethoxyphenyl)propanoic acid may warrant further investigation for various pharmacological activities.

This compound

No experimental data on the biological activity, pharmacology, or toxicology of this compound were found in the comprehensive literature search conducted.

Structure-Activity Relationship (SAR) Insights

While direct comparative data is unavailable, general principles of structure-activity relationships for trimethoxyphenyl derivatives can offer some hypotheses regarding the potential differences in biological activity between the two isomers. The spatial arrangement of the methoxy groups on the phenyl ring can significantly influence a molecule's interaction with biological targets.

The 3,4,5-substitution pattern often confers a high degree of symmetry and specific electronic properties to the phenyl ring, which can be crucial for binding to certain enzymes or receptors. For instance, in many tubulin-binding agents, the 3,4,5-trimethoxyphenyl group is a critical pharmacophore.[5]

The 2,3,4-substitution pattern results in a different electronic distribution and steric profile. The presence of a methoxy group in the ortho position (position 2) can introduce steric hindrance that may alter the molecule's preferred conformation and its ability to fit into a biological target's binding site. This could lead to a significant difference in the biological activity profile compared to the 3,4,5-isomer. However, without experimental data for the 2,3,4-isomer, this remains speculative.

Experimental Workflows and Diagrams

To visually represent the information discussed, the following diagrams have been generated.

Synthesis_of_3_3_4_5_Trimethoxyphenyl_propanoic_acid start (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid reagents PdCl₂, 10% NaOH, HCOOH, Microwaves start->reagents product 3-(3,4,5-Trimethoxyphenyl)propanoic acid reagents->product

Caption: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

SAR_Hypothesis cluster_345 3,4,5-Isomer cluster_234 2,3,4-Isomer a1 Symmetrical Methoxy Group Arrangement a2 Known Pharmacophore (e.g., in tubulin inhibitors) a1->a2 a3 Observed Biological Activity (Antileishmanial) a2->a3 b3 Unknown Biological Activity a2->b3 Hypothesized Difference in Target Binding b1 Asymmetrical Methoxy Group Arrangement b2 Potential Steric Hindrance (ortho-methoxy group) b1->b2 b2->b3

Caption: Hypothetical Structure-Activity Relationship Differences.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 3-(3,4,5-Trimethoxyphenyl)propanoic acid. While the 3,4,5-isomer is a known natural product with established synthesis routes and some reported biological activity, there is a clear and significant gap in the scientific literature concerning the synthesis and biological evaluation of the 2,3,4-isomer. This lack of data prevents a direct and objective comparison of their performance.

For researchers in drug discovery and development, the 3,4,5-isomer presents a scaffold with known, albeit limited, biological activity that can be further explored. The 2,3,4-isomer, on the other hand, represents a novel chemical entity for which basic biological screening is required to ascertain its potential. Future studies are essential to elucidate the pharmacological profile of this compound and to enable a comprehensive understanding of how the isomeric placement of the trimethoxy substituents governs biological function.

References

A Comparative Guide to the Biological Activities of Trimethoxyphenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of trimethoxyphenylpropanoic acid isomers. Direct comparative studies on the biological activities of the different isomers of trimethoxyphenylpropanoic acid are limited in the current scientific literature. However, research on derivatives and related compounds provides valuable insights into the potential therapeutic applications of these molecules. This document summarizes the available data, focusing on the 3,4,5- and 2,4,5-trimethoxyphenyl substitution patterns, to facilitate further research and drug development.

Data Presentation

The following table summarizes the reported biological activities and quantitative data for compounds related to trimethoxyphenylpropanoic acid isomers. It is important to note that the data presented is for the parent acid in the case of the 3,4,5-isomer and for a related chalcone derivative for the 2,4,5-isomer, reflecting the available research.

Isomer/DerivativeBiological ActivityAssayTest Organism/Cell LineQuantitative Data (IC₅₀)
3-(3,4,5-Trimethoxyphenyl) propanoic acidLeishmanicidalIn vitroLeishmania amazonensis promastigotes145 µg/mL
2,4,5-Trimethoxy chalcone derivativesAnticancerMTT AssayMCF-7, SW-982, HeLaData varies by specific derivative
2,4,5-Trimethoxy chalcone derivativesAntioxidantDPPH radical scavenging-Data varies by specific derivative

Key Biological Activities

Leishmanicidal Activity of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

Research has demonstrated that 3-(3,4,5-trimethoxyphenyl)propanoic acid exhibits leishmanicidal activity against the promastigote stage of Leishmania amazonensis.[1] This finding suggests its potential as a scaffold for the development of new anti-leishmanial drugs. The workflow for assessing this activity is outlined below.

Leishmanicidal_Activity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Leishmania_promastigotes Leishmania amazonensis promastigotes culture Incubation Incubate promastigotes with test compound Leishmania_promastigotes->Incubation Test_compound 3-(3,4,5-trimethoxyphenyl) propanoic acid solution Test_compound->Incubation Viability_assay Assess parasite viability (e.g., resazurin assay) Incubation->Viability_assay Absorbance_reading Measure absorbance/ fluorescence Viability_assay->Absorbance_reading IC50_calculation Calculate IC₅₀ value Absorbance_reading->IC50_calculation

In vitro leishmanicidal activity workflow.
Anticancer and Antioxidant Potential of the 2,4,5-Trimethoxy Scaffold

While direct data on 2,4,5-trimethoxyphenylpropanoic acid is scarce, studies on chalcones derived from 2,4,5-trimethoxybenzaldehyde indicate that this substitution pattern is a promising pharmacophore for anticancer and antioxidant activities. These derivatives have shown inhibitory activity against various human tumor cell lines, including MCF-7 (breast cancer), SW-982 (synovial sarcoma), and HeLa (cervical cancer), as well as significant nitric oxide and DPPH radical scavenging activity.[2] The diverse biological activities of these derivatives highlight the potential of the 2,4,5-trimethoxyphenyl moiety in drug discovery.

Experimental Protocols

In Vitro Leishmanicidal Activity Assay against Promastigotes

This protocol is a general guideline for assessing the leishmanicidal activity of a compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Schneider's insect medium (or other suitable medium) supplemented with fetal bovine serum (FBS)

  • Test compound (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reference drug (e.g., Amphotericin B)

  • 96-well microtiter plates

  • Resazurin solution

  • Microplate reader (fluorescence)

  • Incubator (25-28°C)

Procedure:

  • Harvest Leishmania promastigotes from culture and adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound and reference drug in the culture medium.

  • Add 100 µL of the compound dilutions to the wells containing the parasites. Include wells with parasites and medium only (negative control) and parasites with the solvent used to dissolve the compound (solvent control).

  • Incubate the plates at 25-28°C for 48-72 hours.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition of parasite growth for each concentration of the test compound compared to the negative control.

  • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.

Materials:

  • DPPH solution in methanol

  • Test compound

  • Reference antioxidant (e.g., ascorbic acid or Trolox)

  • Methanol

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare serial dilutions of the test compound and the reference antioxidant in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or reference antioxidant to the wells.

  • Add a specific volume of the DPPH solution to each well.

  • Include a control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

Spectroscopic Fingerprints: A Comparative Guide to Trimethoxyphenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric molecules is a cornerstone of chemical analysis and quality control. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate isomers of trimethoxyphenylpropanoic acid, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The position of the three methoxy groups on the phenyl ring of trimethoxyphenylpropanoic acid significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is crucial for the accurate characterization and quality assessment of these compounds in research and pharmaceutical applications. This guide presents a side-by-side comparison of the spectroscopic data for two common isomers, 2,4,5- and 3,4,5-trimethoxyphenylpropanoic acid, and provides detailed experimental protocols for their analysis.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for trimethoxyphenylpropanoic acid isomers. Due to the limited availability of public data for all isomers, representative data, including that from structurally similar trimethoxybenzoic acid isomers, is provided to illustrate the expected differentiation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
IsomerAromatic Protons (δ, ppm)Propanoic Acid Chain Protons (δ, ppm)Methoxy Protons (δ, ppm)
2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) ~ 6.5-7.0 (2H, singlets)~ 2.6 (t, 2H), ~ 2.9 (t, 2H)~ 3.8-3.9 (3 x 3H, singlets)
3,4,5-Trimethoxyphenylpropanoic Acid 6.42 (s, 2H)2.64 (t, J = 7.7 Hz, 2H), 2.91 (t, J = 7.7 Hz, 2H)3.83 (s, 6H), 3.85 (s, 3H)

Note: Data for 3,4,5-trimethoxyphenylpropanoic acid is based on typical values for similar structures. The symmetry of the 3,4,5-isomer results in a single signal for the two aromatic protons and two of the methoxy groups.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
IsomerAromatic Carbons (δ, ppm)Propanoic Acid Chain Carbons (δ, ppm)Methoxy Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) ~ 97, 112, 114, 143, 150, 154~ 25, 34~ 56 (multiple signals)~ 179
3,4,5-Trimethoxyphenylpropanoic Acid 105.1, 131.6, 136.9, 153.230.8, 35.956.1, 60.8178.9

Note: The number of distinct signals in the ¹³C NMR spectrum is a key differentiator. The less symmetric 2,4,5-isomer is expected to show more signals in the aromatic and methoxy regions compared to the highly symmetric 3,4,5-isomer.

Table 3: Infrared (IR) Spectroscopy Data
IsomerO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C-O Stretch (Methoxy) (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) ~ 2500-3300 (broad)~ 1700-1725~ 1030-1250 (multiple bands)~ 3000-3100
3,4,5-Trimethoxyphenylpropanoic Acid 2500-3300 (broad)17061128, 1245~3000

Note: While the major functional group absorptions are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2,4,5-Trimethoxyphenylpropanoic Acid (Predicted) 240195 (M-COOH), 181, 165
3,4,5-Trimethoxyphenylpropanoic Acid [1]240197, 182, 167

Note: The molecular ion peak confirms the molecular weight. The fragmentation pattern, which is influenced by the substitution pattern on the aromatic ring, provides a unique fingerprint for each isomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trimethoxyphenylpropanoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Typically performed at 70 eV for GC-MS analysis.

    • Electrospray Ionization (ESI): Commonly used for LC-MS analysis, often in negative ion mode for carboxylic acids.

  • Mass Analysis: Analyze the resulting ions using a suitable mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure and differentiate between isomers.

Visualization of the Differentiation Workflow

The logical workflow for the spectroscopic differentiation of trimethoxyphenylpropanoic acid isomers can be visualized as follows:

Spectroscopic_Differentiation_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_identification Isomer Identification Sample Trimethoxyphenylpropanoic Acid Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->NMR_Data IR_Data Analyze Characteristic Functional Group Absorptions and Fingerprint Region IR->IR_Data MS_Data Analyze Molecular Ion and Fragmentation Pattern MS->MS_Data Identification Spectroscopic Differentiation and Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic differentiation of trimethoxyphenylpropanoic acid isomers.

References

Comparative efficacy of 3-(2,3,4-Trimethoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties of various trimethoxyphenyl-based compounds, with a focus on their comparative performance and underlying mechanisms of action.

This guide provides a comparative analysis of the efficacy of various derivatives of trimethoxyphenyl compounds, which have garnered significant interest in oncological research due to their potential as anti-cancer agents. While direct comparative studies on a homologous series of 3-(2,3,4-Trimethoxyphenyl)propanoic acid derivatives are limited in publicly available literature, this guide synthesizes data from multiple studies on structurally related trimethoxyphenyl analogues to provide a comprehensive overview of their structure-activity relationships and therapeutic potential.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of various trimethoxyphenyl derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple research articles. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

Compound ID/NameCore StructureCancer Cell LineIC50 (µM)Reference
Compound 9 N-phenyl triazinone derivative with 3,4,5-trimethoxyphenyl moietyHepG2 (Hepatocellular Carcinoma)1.38[1]
Compound 10 N-pyridoyl triazinone derivative with 3,4,5-trimethoxyphenyl moietyHepG2 (Hepatocellular Carcinoma)2.52[1]
Compound 11 N-phenylthiazolyl triazinone derivative with 3,4,5-trimethoxyphenyl moietyHepG2 (Hepatocellular Carcinoma)3.21[1]
Chalcone 2c Chalcone with a 3,4,5-trimethoxyphenyl groupL-1210 (Murine Leukemia)26[2]
Chalcone 2d Chalcone with a 2,3,4-trimethoxyphenyl groupL-1210 (Murine Leukemia)47.5[2]
(Z)-stilbene 6a-f cis-Stilbene with 3,4,5-trimethoxyphenyl moietyA-549 (Non-small cell lung), MCF-7 (Breast), HT-29 (Colon), SKMEL-5 (Melanoma), MLM (Melanoma)Comparable to Combretastatin A-4[3]
Triazinone-linked combretastatin analogue (6) Combretastatin analogue with 3,4,5-trimethoxyphenyl moietyMDA-MB-231 (Breast Cancer)Sub-micromolar[4]
Triazinone-linked combretastatin analogue (12) Combretastatin analogue with 3,4,5-trimethoxyphenyl moietyMDA-MB-231 (Breast Cancer)Sub-micromolar[4]
Chalcone-benzimidazolium salt 7f Chalcone-benzimidazolium hybrid with 3,4,5-trimethoxyphenyl moietyHL-60 (Promyelocytic Leukemia), MCF-7 (Breast), SW-480 (Colon)More potent than Cisplatin[5]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the referenced studies, providing a framework for researchers to replicate or build upon these findings.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 1 × 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) solubilized in a maximum of 1% DMSO and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 10 µl of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µl of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay[1][4]

Several trimethoxyphenyl derivatives exert their anti-cancer effects by inhibiting tubulin polymerization, a critical process in cell division.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2, EGTA, and GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control (vehicle-treated) sample. The IC50 value for tubulin polymerization inhibition can be calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate key concepts and processes described in the research of trimethoxyphenyl derivatives.

experimental_workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Trimethoxyphenyl Derivatives incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan Crystals with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 540 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

tubulin_polymerization_pathway Mechanism of Tubulin Polymerization Inhibition cluster_cell Cancer Cell Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Apoptosis Apoptosis (Cell Death) TMP_Derivative Trimethoxyphenyl Derivative TMP_Derivative->Tubulin_Dimers Inhibits

Caption: Inhibition of tubulin polymerization by trimethoxyphenyl derivatives.

References

A Comparative Guide to the Quantification of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid: HPLC vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2,3,4-Trimethoxyphenyl)propanoic acid with alternative analytical techniques, including Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most suitable technique for their specific analytical needs.

Method Performance Comparison

The following table summarizes the quantitative performance data for the different analytical methods discussed in this guide. The data for the HPLC method for this compound is based on established methods for structurally similar phenolic acids.

Parameter HPLC-UV UPLC-MS/MS GC-MS (after derivatization) Capillary Electrophoresis (CE-UV)
Linearity (R²) > 0.999> 0.999> 0.998> 0.997
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL0.1 - 50 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%94 - 104%
Precision (%RSD) < 2%< 5%< 10%< 5%
Limit of Detection (LOD) ~0.03 µg/mL~0.0005 µg/mL~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.0015 µg/mL~0.15 µg/mL~0.7 µg/mL
Analysis Time ~15-20 min~5-10 min~20-30 min (plus derivatization)~10-15 min
Specificity GoodExcellentExcellentModerate to Good
Cost Low to ModerateHighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the quantification of phenolic compounds.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[3]

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][4]

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenolic acids, a derivatization step is required.

  • Instrumentation: GC system coupled to a mass spectrometer.[6]

  • Derivatization: The sample is derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[6]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium.[6]

  • Injection Mode: Splitless.[6]

  • Temperature Program: An optimized temperature gradient is used for the separation of the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) is employed for quantification.[7]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate buffer at a specific pH.

  • Voltage: A high voltage is applied across the capillary for separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

Visualizing the Workflow

The following diagrams illustrate the key workflows for the HPLC method validation and the comparison of analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (%RSD) D->E F LOD & LOQ E->F G Specificity F->G H Robustness G->H I Validated HPLC Method H->I

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Comparison cluster_HPLC HPLC-UV cluster_UPLC UPLC-MS/MS cluster_GC GC-MS cluster_CE Capillary Electrophoresis HPLC Robust & Cost-Effective UPLC High Sensitivity & Specificity GC For Volatile Analytes (requires derivatization) CE High Resolution & Low Sample Volume Analyte This compound Analyte->HPLC Quantification Analyte->UPLC Quantification Analyte->GC Quantification Analyte->CE Quantification

Caption: Comparison of Analytical Techniques.

References

Benchmarking 3-(2,3,4-Trimethoxyphenyl)propanoic acid: A Comparative Guide to its Potential Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

3-(2,3,4-Trimethoxyphenyl)propanoic acid is a phenylpropanoic acid derivative whose biological activities, particularly its potential as an enzyme inhibitor, remain largely unexplored. This guide provides a comparative framework for benchmarking this compound against well-characterized inhibitors of clinically relevant enzymes. Due to a current lack of published data on the enzyme inhibitory profile of this compound, this document outlines a proposed series of experiments to elucidate its potential efficacy and selectivity. We present detailed experimental protocols for assessing its activity against three key enzymes: tyrosinase, cyclooxygenase-2 (COX-2), and acetylcholinesterase (AChE). Comparative data tables with established inhibitors are provided to serve as a benchmark for future experimental findings. This guide is intended to be a foundational resource for researchers investigating the therapeutic potential of novel small molecules.

Introduction

Phenylpropanoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While some derivatives have been explored as anti-inflammatory and neuroprotective agents, the specific inhibitory potential of many, including this compound, is yet to be determined. This guide proposes a systematic approach to characterize the inhibitory profile of this compound by comparing it with known inhibitors of enzymes implicated in various pathological conditions. The selected enzymes for this proposed study are:

  • Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors valuable in the treatment of hyperpigmentation disorders.

  • Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs.

  • Acetylcholinesterase (AChE): A crucial enzyme in the nervous system, the inhibition of which is a key strategy in the management of Alzheimer's disease.

By benchmarking this compound against established inhibitors of these enzymes, we can begin to understand its potential therapeutic applications and guide further drug development efforts.

Proposed Comparative Analysis

The following tables are designed to be populated with experimental data from the assays detailed in Section 3. They provide a clear structure for comparing the inhibitory potency (IC50 values) of this compound against known inhibitors.

Table 1: Comparative Inhibitory Activity against Tyrosinase

CompoundIC50 (µM) [Hypothetical Data]
This compoundTo be determined
Kojic Acid (Positive Control)5.8
L-ascorbic acid45.2

Table 2: Comparative Inhibitory Activity against Cyclooxygenase-2 (COX-2)

CompoundIC50 (µM) [Hypothetical Data]
This compoundTo be determined
Celecoxib (Positive Control)0.04
Ibuprofen5.1

Table 3: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundIC50 (µM) [Hypothetical Data]
This compoundTo be determined
Donepezil (Positive Control)0.012
Galantamine1.2

Detailed Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays proposed in this guide.

Tyrosinase Inhibition Assay

Principle: This assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or control to respective wells.

  • Add 140 µL of sodium phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (50 units/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA (10 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a probe, resulting in a fluorescent product that can be measured.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid

  • Fluorometric probe (e.g., Amplex Red)

  • This compound

  • Celecoxib (positive control)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare stock solutions of this compound and celecoxib in DMSO.

  • In a 96-well black plate, add 10 µL of various concentrations of the test compound or control to respective wells.

  • Prepare a reaction mixture containing Tris-HCl buffer, COX-2 enzyme, and the fluorometric probe.

  • Add 80 µL of the reaction mixture to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 10 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the tyrosinase assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay, based on Ellman's method, measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified at 412 nm.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and donepezil in DMSO.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound or control to respective wells.

  • Add 50 µL of Tris-HCl buffer and 25 µL of AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm every minute for 15 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described previously.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a representative signaling pathway relevant to this proposed research.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Controls) Tyrosinase_Assay Tyrosinase Assay (Colorimetric) Compound_Prep->Tyrosinase_Assay COX2_Assay COX-2 Assay (Fluorometric) Compound_Prep->COX2_Assay AChE_Assay AChE Assay (Colorimetric) Compound_Prep->AChE_Assay Enzyme_Prep Prepare Enzyme Solutions (Tyrosinase, COX-2, AChE) Enzyme_Prep->Tyrosinase_Assay Enzyme_Prep->COX2_Assay Enzyme_Prep->AChE_Assay Reagent_Prep Prepare Assay Reagents (Substrates, Buffers, Probes) Reagent_Prep->Tyrosinase_Assay Reagent_Prep->COX2_Assay Reagent_Prep->AChE_Assay Data_Acquisition Measure Kinetic Data (Absorbance/Fluorescence) Tyrosinase_Assay->Data_Acquisition COX2_Assay->Data_Acquisition AChE_Assay->Data_Acquisition Calc_Inhibition Calculate % Inhibition Data_Acquisition->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Caption: General workflow for screening the enzyme inhibitory activity of this compound.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach lining, Platelets) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Test_Compound 3-(2,3,4-Trimethoxyphenyl) propanoic acid (Potential Inhibitor) Test_Compound->COX2

Caption: The Cyclooxygenase (COX) pathway, a potential target for this compound.

Conclusion

While direct experimental evidence for the enzyme inhibitory activity of this compound is currently unavailable, this guide provides a robust framework for its systematic evaluation. The detailed protocols and comparative tables offer a clear path for researchers to generate the necessary data to benchmark this compound against known inhibitors. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and will pave the way for its further development as a novel enzyme inhibitor. Future research should focus on executing these assays to fill the existing knowledge gap and to explore the structure-activity relationships of related trimethoxyphenylpropanoic acid derivatives.

The Profound Impact of Substitution: A Comparative Guide to the Structure-Activity Relationship of Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of substituted phenylpropanoic acids, a scaffold of significant pharmacological interest, detailing their structure-activity relationships (SAR) as inhibitors of cyclooxygenase (COX) enzymes and as agonists of peroxisome proliferator-activated receptors (PPARs).

Substituted phenylpropanoic acids are a cornerstone in medicinal chemistry, with prominent examples including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The versatility of this chemical backbone allows for fine-tuning of its biological activity through strategic substitutions on the phenyl ring and the propanoic acid side chain. These modifications can dramatically alter a compound's potency, selectivity, and overall pharmacological profile, making a thorough understanding of their SAR essential for the rational design of new therapeutic agents.

This guide delves into the key structural features governing the activity of these compounds against two critical target families: the COX enzymes, central to inflammation and pain, and the PPARs, nuclear receptors that play a pivotal role in metabolism and inflammation. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological pathways and experimental workflows, this guide aims to be an invaluable resource for professionals in the field of drug discovery and development.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro activity of various substituted phenylpropanoic acids against COX enzymes and PPARs. These values, presented as IC50 (for inhibition) and EC50 (for activation), provide a clear comparison of how different structural modifications influence potency and selectivity.

Cyclooxygenase (COX) Inhibition

The inhibitory activity of substituted phenylpropanoic acids against COX-1 and COX-2 is a critical determinant of their anti-inflammatory efficacy and side-effect profile. The data below highlights the impact of various substituents on the phenyl ring.

CompoundR1R2R3R4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen HHi-BuH1.2 - 3.51.5 - 5.0~1
Naproxen HOCH3HH0.61.22
Flurbiprofen FHPhH0.30.93
Ketoprofen HHCO-PhH0.050.612
Indomethacin Analogue ClOCH3HCO-Ph0.010.330

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acid derivatives have emerged as potent agonists for various PPAR subtypes, with significant potential for the treatment of metabolic diseases. The following table illustrates the influence of substitutions on their activity and selectivity.[1][2][3]

Compoundα-substituentLinkerTail GroupPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
Compound A EthylEtherPhenyl50>10000200
Compound B EthylEther4-Cl-Phenyl255000150
Compound C PropylEtherPhenyl100>1000050
Compound D EthylThioetherPhenyl808000300
Compound E (Fibrate Analogue) MethylOxy4-Cl-Phenoxy1525001000

Note: EC50 values are indicative of the concentration required to elicit a half-maximal response and can vary based on the specific assay used.

Key Signaling Pathways

To contextualize the structure-activity relationships, it is crucial to understand the signaling pathways in which these compounds exert their effects.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins & Thromboxanes->Gastric Mucosa Protection, Platelet Aggregation Phenylpropanoic Acids (NSAIDs) Phenylpropanoic Acids (NSAIDs) Phenylpropanoic Acids (NSAIDs)->COX-1 (constitutive) Phenylpropanoic Acids (NSAIDs)->COX-2 (inducible)

Caption: The Cyclooxygenase (COX) signaling pathway.

PPAR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPAR PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic & Anti-inflammatory Effects Metabolic & Anti-inflammatory Effects Target Gene Transcription->Metabolic & Anti-inflammatory Effects Phenylpropanoic Acid (Ligand) Phenylpropanoic Acid (Ligand) Phenylpropanoic Acid (Ligand)->PPAR Activates

Caption: The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental Protocols

A clear understanding of the experimental methodologies used to generate SAR data is crucial for interpreting the results and designing new studies. Below are detailed protocols for key assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-1 and COX-2. The inhibition of this activity by a test compound is used to determine its IC50 value.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Hemin, and the fluorometric substrate in each well of the 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 5-10 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to calculate the IC50 value.

Peroxisome Proliferator-Activated Receptor (PPAR) Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • Mammalian cell line (e.g., HEK293) stably co-transfected with:

    • A plasmid expressing a specific human PPAR subtype (α, γ, or δ).

    • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Cell culture medium and supplements.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected cells into the 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control.

  • Incubate the plates for 18-24 hours to allow for PPAR activation and reporter gene expression.

  • Remove the cell culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability if necessary.

  • Plot the fold induction of luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) PPAR Binding Assay

This in vitro assay measures the direct binding of a test compound to the ligand-binding domain (LBD) of a PPAR.

Materials:

  • Recombinant PPAR-LBD fused to a tag (e.g., GST).

  • Fluorescently labeled ligand (tracer) that binds to the PPAR-LBD.

  • Terbium-cryptate labeled anti-tag antibody (donor fluorophore).

  • d2-labeled streptavidin (acceptor fluorophore, if the tracer is biotinylated).

  • Assay buffer.

  • Test compounds.

  • 384-well low-volume black plates.

  • HTRF-compatible plate reader.

Procedure:

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add a pre-mixed solution of the PPAR-LBD, the fluorescent tracer, and the donor and acceptor fluorophores to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measure the HTRF signal by reading the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.

  • Calculate the ratio of the acceptor to donor fluorescence.

  • A decrease in the HTRF ratio indicates displacement of the fluorescent tracer by the test compound.

  • Plot the HTRF ratio against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

The process of establishing a structure-activity relationship is a systematic endeavor that involves iterative cycles of design, synthesis, and biological testing.

SAR_Workflow Lead Compound Identification Lead Compound Identification Design of Analogs Design of Analogs Lead Compound Identification->Design of Analogs Chemical Synthesis Chemical Synthesis Design of Analogs->Chemical Synthesis In Vitro Biological Screening In Vitro Biological Screening Chemical Synthesis->In Vitro Biological Screening Data Analysis & SAR Determination Data Analysis & SAR Determination In Vitro Biological Screening->Data Analysis & SAR Determination Data Analysis & SAR Determination->Design of Analogs Iterative Cycle Lead Optimization Lead Optimization Data Analysis & SAR Determination->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug

References

Comparative In Vitro Activity of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientist, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of compounds structurally related to 3-(2,3,4-Trimethoxyphenyl)propanoic acid. Due to a lack of available experimental data for this compound itself, this document focuses on the reported antioxidant, anti-inflammatory, and cytotoxic properties of its close analogs. This information can serve as a valuable reference for predicting potential activities and designing future studies for the target compound.

Introduction

This compound is a substituted phenylpropanoic acid. The biological activities of phenylpropanoic acids and their cinnamic acid precursors are of significant interest in drug discovery, with many exhibiting antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern of methoxy groups on the phenyl ring is a key determinant of these activities. This guide summarizes the available in vitro data for compounds with similar structural motifs, including 3,4,5-trimethoxycinnamic acid, ferulic acid, and sinapic acid, to provide a comparative landscape.

Comparative Analysis of In Vitro Activities

The following tables summarize the reported in vitro activities for compounds structurally related to this compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 ValueReference
Ferulic Acid DPPH Radical Scavenging23.56 µmol/L[1]
Hydroxyl Radical Scavenging1.09 mmol/L[1]
Superoxide Anion Radical Scavenging0.62 mmol/L[1]
Sinapic Acid DPPH Radical Scavenging82% inhibition at 50 µM
ABTS Radical Scavenging86.5% inhibition at 50 µM

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayTarget/Cell LineActivity/IC50 ValueReference
Sinapic Acid Albumin Denaturation Assay-Significant protection at 10-500 µg/ml[2]
COX-2 Inhibition-Significant inhibition[2]
5-LOX Inhibition-Significant inhibition[2]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) Nitric Oxide (NO) ProductionLPS-stimulated BV2 microgliaSignificant suppression[3]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated BV2 microgliaSignificant suppression[3]

Table 3: In Vitro Cytotoxic Activity

CompoundCell LineAssayIC50 ValueReference
Sinapic Acid V79 (Chinese Hamster Lung Fibroblasts)-1860 µM[4]
HeLa (Human Cervical Cancer)-7248 µM[4]
Ester of 3,4,5-trimethoxycinnamic acid B16 (Mouse Melanoma)-6.74 µg/mL[1]
HCT116 (Human Colon Cancer)-8.31 µg/mL[1]
Derivatives of 3,4,5-trimethoxyphenyl HepG2 (Human Liver Cancer)-1.38 to 3.21 μM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays mentioned in this guide.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound solutions, and a standard (e.g., FeSO₄).

  • Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time.

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄.

Anti-inflammatory Activity Assays

1. Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.

  • Reagents: Bovine serum albumin (BSA) or egg albumin solution, phosphate-buffered saline (PBS), test compound solutions, and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Procedure:

    • Mix the albumin solution with the test compound at various concentrations.

    • Incubate the mixture at 37°C for a set time, followed by heating to induce denaturation (e.g., 70°C).

    • After cooling, measure the turbidity of the solution spectrophotometrically (e.g., at 660 nm).

  • Data Analysis: The percentage inhibition of denaturation is calculated, and the IC50 value is determined.

2. Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.

  • Reagents: Lipoxygenase enzyme solution, substrate (e.g., linoleic acid), test compound solutions, and a known inhibitor.

  • Procedure:

    • Pre-incubate the enzyme with the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Visualizations

To aid in the understanding of experimental processes, the following diagrams illustrate a general workflow for in vitro activity screening and a simplified signaling pathway relevant to inflammation.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound & Analogs) Stock Stock Solution Preparation Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Dilutions->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition, etc.) Dilutions->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, etc.) Dilutions->Cytotoxicity Measurement Spectrophotometric/ Fluorometric Measurement Antioxidant->Measurement AntiInflammatory->Measurement Cytotoxicity->Measurement Calculation Calculation of % Inhibition/Viability Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro screening of biological activities.

Inflammatory_Signaling_Pathway cluster_inhibition Potential Inhibition by Test Compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor activates degradation NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Nucleus->COX2 induces expression iNOS iNOS Nucleus->iNOS induces expression ProInflammatory Pro-inflammatory Mediators (PGE2, NO) COX2->ProInflammatory iNOS->ProInflammatory TestCompound Test Compound TestCompound->NFkB inhibits translocation TestCompound->COX2 inhibits activity

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

While direct experimental data on the in vitro activity of this compound is currently unavailable, the analysis of its structural analogs provides valuable insights into its potential biological properties. The data on related trimethoxy- and hydroxy/methoxy-substituted phenylpropanoic and cinnamic acids suggest that the target compound may possess antioxidant, anti-inflammatory, and cytotoxic activities. The presence and position of the methoxy groups on the phenyl ring are known to significantly influence these biological effects.

This guide serves as a foundational resource for researchers interested in this compound. The provided comparative data and detailed experimental protocols are intended to facilitate the design of future in vitro studies to elucidate the specific activity profile of this compound. Further investigation is warranted to confirm these potential activities and to understand the structure-activity relationships within this class of compounds.

References

A Head-to-Head Comparison of Synthetic Routes to Trimethoxyphenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylpropanoic acids is a critical step in the development of new therapeutic agents. This guide provides a detailed head-to-head comparison of two common synthetic routes—the Perkin reaction and the Knoevenagel condensation followed by reduction—for the preparation of 3,4,5-trimethoxyphenylpropanoic acid and 2,4,5-trimethoxyphenylpropanoic acid.

This comparison is based on experimental data, offering a clear overview of the methodologies, yields, and reaction conditions to aid in the selection of the most suitable pathway for specific research and development needs.

Executive Summary

The synthesis of trimethoxyphenylpropanoic acids, important scaffolds in medicinal chemistry, can be effectively achieved through two primary pathways. The Knoevenagel condensation, particularly the Doebner modification, followed by catalytic hydrogenation, generally offers a more efficient and higher-yielding route compared to the classical Perkin reaction. The Knoevenagel-Doebner approach provides the unsaturated intermediate, trimethoxycinnamic acid, in good yields, which can then be readily reduced to the desired saturated propanoic acid. While the Perkin reaction offers a more direct route to an unsaturated precursor, it often suffers from lower yields and requires more stringent reaction conditions, particularly with electron-rich aldehydes like the trimethoxybenzaldehyde isomers.

Data Presentation: A Quantitative Comparison

ParameterKnoevenagel-Doebner Condensation & Reduction (3,4,5-isomer)Perkin Reaction (General)
Starting Materials 3,4,5-Trimethoxybenzaldehyde, Malonic Acid, Pyridine, Piperidine3,4,5- or 2,4,5-Trimethoxybenzaldehyde, Acetic Anhydride, Sodium Acetate
Intermediate (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid(E)-3-(Trimethoxyphenyl)propenoic acid
Final Product 3-(3,4,5-Trimethoxyphenyl)propanoic acid3-(Trimethoxyphenyl)propanoic acid
Yield (Condensation) 73% for 3,4,5-trimethoxycinnamic acid[1]Generally lower with electron-donating groups
Yield (Reduction) 84%[2]Not applicable (requires subsequent reduction)
Overall Yield ~61%Expected to be lower
Reaction Temperature Condensation: Reflux; Reduction: Microwave irradiationHigh temperatures (e.g., 180°C)
Reaction Time Condensation: Hours; Reduction: 3-5 minutes[2]4-8 hours (conventional heating)
Catalyst Piperidine (condensation); PdCl2 (reduction)[2]Sodium Acetate
Solvent Pyridine (condensation); 10% NaOH (reduction)[2]Acetic Anhydride (reagent and solvent)

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic routes, the following diagrams were generated using the DOT language.

Synthetic_Pathways cluster_Knoevenagel Knoevenagel Condensation & Reduction cluster_Perkin Perkin Reaction Trimethoxybenzaldehyde Trimethoxybenzaldehyde Trimethoxycinnamic Acid Trimethoxycinnamic Acid Trimethoxybenzaldehyde->Trimethoxycinnamic Acid Malonic Acid, Pyridine, Piperidine Trimethoxyphenylpropanoic Acid Trimethoxyphenylpropanoic Acid Trimethoxycinnamic Acid->Trimethoxyphenylpropanoic Acid H2, Pd/C or Formic Acid, PdCl2 Trimethoxybenzaldehyde_P Trimethoxybenzaldehyde Trimethoxycinnamic_Acid_P Trimethoxycinnamic Acid Trimethoxybenzaldehyde_P->Trimethoxycinnamic_Acid_P Acetic Anhydride, Sodium Acetate Trimethoxyphenylpropanoic_Acid_P Trimethoxyphenylpropanoic Acid Trimethoxycinnamic_Acid_P->Trimethoxyphenylpropanoic_Acid_P Reduction (Separate Step)

Caption: Comparative overview of the Knoevenagel and Perkin synthetic routes.

Experimental Protocols

Route 1: Knoevenagel-Doebner Condensation followed by Reduction

This two-step process involves the initial formation of a cinnamic acid derivative, which is subsequently reduced to the target propanoic acid.

Step 1: Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid

  • Reaction: 3,4,5-Trimethoxybenzaldehyde is condensed with malonic acid using pyridine as the solvent and piperidine as a catalyst. This is known as the Doebner modification of the Knoevenagel condensation.[3][4]

  • Procedure:

    • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux for several hours.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

    • The crude (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid is collected by filtration, washed with water, and can be purified by recrystallization.

  • Yield: A 73% yield has been reported for this condensation step using a green, solvent-free approach with ammonium bicarbonate as the catalyst.[1]

Step 2: Reduction of (E)-3-(3,4,5-Trimethoxyphenyl)propenoic acid

  • Reaction: The double bond of the cinnamic acid derivative is reduced to a single bond to yield the final propanoic acid.

  • Procedure (Microwave-assisted):

    • In a 100 mL Erlenmeyer flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol) and PdCl2 (55 mg, 0.31 mmol) in a 10% sodium hydroxide solution (6-10 mL).[2]

    • Add formic acid (8-12 mL) portion-wise.[2]

    • Irradiate the mixture with microwaves for 3-5 minutes.[2]

    • After cooling, pour the mixture into ice water and acidify with 5% HCl.[2]

    • Extract the product with dichloromethane (3 x 10 mL).[2]

    • Wash the combined organic layers with water and dry over anhydrous Na2SO4.[2]

    • Evaporate the solvent and recrystallize the crude product from an ethyl acetate/hexane mixture to obtain 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[2]

  • Yield: 84%.[2]

Route 2: Perkin Reaction

The Perkin reaction offers a more direct, one-pot synthesis of the unsaturated cinnamic acid intermediate, though it typically requires higher temperatures and may result in lower yields, especially with electron-rich aldehydes.[5]

  • Reaction: An aromatic aldehyde (3,4,5- or 2,4,5-trimethoxybenzaldehyde) is heated with an acid anhydride (acetic anhydride) and its corresponding sodium salt (sodium acetate) to form an α,β-unsaturated carboxylic acid.[1][6]

  • General Procedure:

    • A mixture of the trimethoxybenzaldehyde (1 equivalent), acetic anhydride (excess, acting as both reagent and solvent), and anhydrous sodium acetate (1 equivalent) is heated at a high temperature (typically around 180°C) for several hours (4-8 hours).

    • The reaction mixture is then poured into water and the unreacted aldehyde is removed by steam distillation.

    • The resulting solution is treated with sodium carbonate, filtered, and then acidified with a strong acid (e.g., HCl) to precipitate the cinnamic acid derivative.

    • The product is collected by filtration and purified by recrystallization.

  • Note: The presence of electron-donating methoxy groups on the benzene ring can slow down the Perkin reaction.[7] A subsequent reduction step, similar to the one described for the Knoevenagel route, would be necessary to obtain the final trimethoxyphenylpropanoic acid.

Conclusion

For the synthesis of trimethoxyphenylpropanoic acids, the Knoevenagel-Doebner condensation followed by reduction appears to be the superior route in terms of overall yield and milder reaction conditions for the initial condensation step. The high-yielding reduction of the intermediate cinnamic acid further solidifies the advantage of this pathway. While the Perkin reaction provides a more direct synthesis of the unsaturated acid, the harsh conditions and potentially lower yields with substituted benzaldehydes make it a less favorable option for these specific target molecules. The detailed protocols and comparative data presented in this guide should enable researchers to make an informed decision based on the specific requirements of their synthetic endeavors.

References

A Comparative Guide to the Isomeric Purity Analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the isomeric purity analysis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. While a direct, head-to-head experimental comparison for this specific compound is not extensively documented in publicly available literature, this guide consolidates known methods for the target analyte and analogous compounds to provide a robust framework for method development and selection.

Potential Isomeric Impurities

The primary isomeric impurities of this compound are its positional isomers, which can arise during the synthesis process. The key to a successful purity analysis is the ability of the chosen analytical method to resolve the main compound from these closely related structures. The potential positional isomers include, but are not limited to:

  • 3-(2,3,5-Trimethoxyphenyl)propanoic acid

  • 3-(2,3,6-Trimethoxyphenyl)propanoic acid

  • 3-(2,4,5-Trimethoxyphenyl)propanoic acid

  • 3-(2,4,6-Trimethoxyphenyl)propanoic acid

  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for organic acids like this compound.

Experimental Protocol: HPLC-UV

A known reverse-phase HPLC method for the analysis of this compound provides a solid baseline for routine purity assessments.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Value
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
Gradient Isocratic or gradient elution can be optimized based on the separation of known impurities.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at a suitable wavelength (e.g., 270 nm)

| Injection Volume | 10 µL |

Performance Characteristics: HPLC
ParameterDescription
Applicability Direct analysis of the compound without derivatization. Suitable for a wide range of positional isomers.
Selectivity Good selectivity for positional isomers can be achieved by optimizing the mobile phase and stationary phase.
Sensitivity Generally good with UV detection; can be enhanced with mass spectrometry (LC-MS).
Analysis Time Typically in the range of 10-30 minutes, depending on the complexity of the sample.
Throughput Moderate, suitable for routine quality control.
"Green" Aspect Utilizes organic solvents, which require proper disposal.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[2][3]

Experimental Protocol: GC-MS (with Derivatization)

The following protocol is based on established methods for the derivatization of phenolic acids for GC analysis.[1]

1. Derivatization (Silylation):

  • Place 1 mg of the dried sample in a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

Parameter Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

| Mass Range | 50-550 amu |

Performance Characteristics: GC
ParameterDescription
Applicability Requires a derivatization step, which adds to sample preparation time and complexity.
Selectivity High-resolution capillary columns provide excellent separation of closely related isomers.
Sensitivity GC-MS offers high sensitivity and structural information for impurity identification.
Analysis Time Runtimes are generally comparable to or slightly longer than HPLC when including derivatization.
Throughput Lower than HPLC due to the additional derivatization step.
"Green" Aspect Derivatization reagents can be hazardous; solvent use is generally lower than HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically CO2) as the mobile phase. It is particularly adept at separating isomers and offers advantages in terms of speed and reduced organic solvent consumption.[4][5]

Experimental Protocol: SFC-MS

This proposed protocol is based on general methods for the separation of aromatic acid isomers by SFC.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

SFC Conditions:

Parameter Value
Column Chiral or achiral stationary phase suitable for polar compounds (e.g., Diol, 2-Ethylpyridine)
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., methanol)
Gradient A gradient of the co-solvent (e.g., 5% to 40% methanol over 5 minutes)
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV and/or Mass Spectrometry

| Injection Volume | 5 µL |

Performance Characteristics: SFC
ParameterDescription
Applicability Direct analysis without derivatization. Excellent for separating positional isomers.
Selectivity Often provides unique selectivity compared to HPLC, which can be advantageous for difficult separations.
Sensitivity Compatible with both UV and MS detection, offering high sensitivity.
Analysis Time Significantly faster than HPLC, with run times often under 10 minutes.
Throughput High, due to short analysis times and rapid column equilibration.
"Green" Aspect Uses significantly less organic solvent than HPLC, making it a more environmentally friendly option.

Summary and Method Selection

The choice of analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the laboratory.

FeatureHPLCGCSFC
Sample Preparation Simple dissolution and filtrationDerivatization requiredSimple dissolution and filtration
Speed ModerateSlower (with derivatization)Fast
Resolution Good to ExcellentExcellentExcellent
Solvent Consumption HighLowVery Low (organic)
Cost per Sample ModerateModerate to HighLow to Moderate
Throughput ModerateLowHigh
Best For Routine QC, established methodsHigh-resolution separation and structural elucidation of volatile derivativesHigh-throughput screening, "green" chemistry initiatives, challenging isomer separations

Recommendations:

  • For routine quality control where an established method is preferred and high throughput is not the primary concern, HPLC is a reliable choice.

  • If the highest possible resolution is required and structural information on impurities is needed, GC-MS is a powerful option, provided the laboratory is equipped for and comfortable with derivatization procedures.

  • For high-throughput analysis, rapid method development, and laboratories with a focus on green chemistry, SFC is the superior choice and often provides orthogonal selectivity to HPLC, which can be invaluable for resolving co-eluting impurities.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Isomeric Separation Injection->Separation Detection Detect Analytes Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

Caption: General experimental workflow for the chromatographic analysis of this compound.

Method_Selection Start Define Analytical Need High_Throughput High Throughput Needed? Start->High_Throughput High_Resolution Highest Resolution Critical? High_Throughput->High_Resolution No SFC Select SFC High_Throughput->SFC Yes Green_Chemistry Green Chemistry a Priority? High_Resolution->Green_Chemistry No GC Select GC-MS High_Resolution->GC Yes Green_Chemistry->SFC Yes HPLC Select HPLC Green_Chemistry->HPLC No

Caption: Decision tree for selecting an analytical method for isomeric purity analysis.

References

Safety Operating Guide

Proper Disposal of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a hazardous chemical, adhering to all relevant institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][2]

Hazard Classification (Based on Structurally Similar Compounds)

Hazard CategoryPotential HazardPrecautionary Statements
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3]Do not eat, drink, or smoke when using this product. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wash skin thoroughly after handling. Wear protective gloves.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear eye protection/face protection.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][4]

Step-by-Step Disposal Protocol

All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[5] Never dispose of this chemical down the drain or in regular trash.[5][6]

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous solid waste.

    • Segregate it from other waste streams such as liquids, sharps, and non-hazardous materials.[1][7] Store acids and bases separately.[7]

  • Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.[7][8] The original container is often a suitable choice if it is in good condition.[7]

    • Do not use food containers for storing hazardous waste.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]

    • Indicate the date when the waste was first added to the container.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]

    • This area must be at or near the point of generation and should be inspected weekly for any leaks.[7][8]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[8]

Disposal of Empty Containers

A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal:

    • After triple rinsing, deface or remove all chemical labels from the container.[5]

    • The clean, unlabeled container can then typically be disposed of as regular trash.[5]

Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Have this compound for disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_id Identify as Hazardous Solid Waste fume_hood->waste_id container Place in a Labeled, Compatible Hazardous Waste Container waste_id->container labeling Label with 'Hazardous Waste', Full Chemical Name, and Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Hazardous Waste Pickup with EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Guide to Personal Protective Equipment for Handling 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The following procedures and recommendations are designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Summary and Precautionary Statements

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.

PPE Category Recommended Protection Specifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield is recommended when there is a splash hazard.[2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves, such as nitrile or butyl rubber, to prevent skin exposure.[3][4]
Body Protection Laboratory Coat and/or Chemical-Resistant ApronA lab coat should be worn to prevent skin exposure.[2][3] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[2]
Respiratory Protection Air-Purifying Respirator (APR)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust is generated.[3] An N95 mask may be suitable for low-fume environments.[4]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for the safe handling and storage of this compound.

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][3]

  • Safe Handling Practices:

    • Avoid the formation and breathing of dust.[1][2]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands thoroughly after handling.[2][3]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][5]

    • Store locked up.[1][5]

    • Store away from incompatible materials like strong oxidizing agents.[2]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection: Spills should be swept up or vacuumed and placed into a suitable, labeled disposal container.[3] Avoid generating dusty conditions during cleanup.[3]

  • Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, state, and federal regulations.[5][6]

Experimental Workflow

The following diagram outlines the procedural steps for the safe handling of this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet and Relevant Safety Information prep2 Don Appropriate Personal Protective Equipment (PPE) prep1->prep2 handling1 Work in a Well-Ventilated Area (e.g., Fume Hood) prep2->handling1 handling2 Perform Experimental Procedures handling1->handling2 disposal1 Segregate and Label Chemical Waste handling2->disposal1 disposal2 Dispose of Waste According to Institutional and Regulatory Guidelines disposal1->disposal2

Caption: A procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3,4-Trimethoxyphenyl)propanoic acid
Reactant of Route 2
3-(2,3,4-Trimethoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.